2-Butoxyethyl oleate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-butoxyethyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O3/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(25)27-23-22-26-21-6-4-2/h12-13H,3-11,14-23H2,1-2H3/b13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUOSVPOVIEPLJ-SEYXRHQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109-39-7 | |
| Record name | 9-Octadecenoic acid (9Z)-, 2-butoxyethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleic acid, 2-butoxyethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, 2-butoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-butoxyethyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEIC ACID, 2-BUTOXYETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/401N7O67AA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Butoxyethyl Oleate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butoxyethyl oleate (CAS No. 109-39-7) is a fatty acid ester formed from the esterification of oleic acid and 2-butoxyethanol.[1] It is a colorless to pale yellow liquid known for its excellent solubility and emulsifying properties.[2] This compound finds applications in various industries, including cosmetics, pharmaceuticals, and coatings, where it functions as a solvent, emollient, plasticizer, and lubricant.[2] Its characteristics are largely dictated by the long hydrophobic carbon chain of oleic acid and the ether linkage in the 2-butoxyethyl group.[1] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and purification.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference. These properties are crucial for understanding its behavior in various applications and for designing experimental procedures.
| Property | Value | Reference(s) |
| CAS Number | 109-39-7 | [1][2][3][4] |
| Molecular Formula | C₂₄H₄₆O₃ | [1][2][3][4] |
| Molecular Weight | 382.62 g/mol | [1][2][3][4] |
| Appearance | Colorless to yellow liquid | [2] |
| Density | 0.893 g/cm³ at 25 °C | [2][3][4][5] |
| Boiling Point | 462.5 °C at 760 mmHg | [2][5] |
| Flash Point | 168.5 °C | [2][5] |
| Refractive Index | n20/D 1.455 | [2][3][4][5] |
| Solubility | Insoluble in water; Soluble in alcohol | [4] |
| Vapor Pressure | 9.81E-09 mmHg at 25°C | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Fischer esterification of oleic acid with 2-butoxyethanol in the presence of an acid catalyst.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Oleic acid
-
2-Butoxyethanol
-
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) (catalyst)
-
Toluene or xylene (for azeotropic removal of water)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or Soxhlet extractor
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine oleic acid and 2-butoxyethanol. A slight excess of 2-butoxyethanol can be used to drive the reaction to completion.
-
Solvent and Catalyst Addition: Add a suitable solvent such as toluene or xylene to facilitate the azeotropic removal of water. Add the acid catalyst (e.g., 1-2% by weight of oleic acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when water is no longer being formed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Purification Workflow
The purification of the synthesized this compound is critical to remove unreacted starting materials, catalyst, and byproducts.
Detailed Purification Methodologies
1. Neutralization and Washing: The initial work-up is crucial for removing the acid catalyst and any water-soluble impurities. The use of a weak base like sodium bicarbonate prevents the hydrolysis of the ester. Subsequent washing with water and brine removes residual salts and water.
2. Drying and Solvent Removal: Thorough drying of the organic phase is necessary before removing the solvent to prevent contamination of the final product with water. Rotary evaporation is an efficient method for removing volatile organic solvents.
3. Final Purification:
-
Vacuum Distillation: Due to its high boiling point, this compound can be effectively purified by vacuum distillation. This method separates the desired ester from non-volatile impurities and any remaining lower-boiling point components.
-
Column Chromatography: For applications requiring very high purity, such as in pharmaceutical formulations, column chromatography using silica gel is a suitable method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to isolate the ester.
References
- 1. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. Synthesis of Fatty Acid Methyl Esters from Jatropha curcas Oil and Its Purification Using Solvent Fractionation | Wardhani | Indonesian Food and Nutrition Progress [jurnal.ugm.ac.id]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Butoxyethyl Oleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Butoxyethyl oleate, a versatile oleochemical with significant applications in the pharmaceutical and cosmetic industries. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its role in advanced drug delivery systems.
Chemical Identity and Properties
This compound is the ester formed from the reaction of oleic acid and 2-butoxyethanol. Its lipophilic nature, owing to the long carbon chain of oleic acid, combined with the ether linkage from 2-butoxyethanol, imparts unique solvency and emulsifying properties.
IUPAC Name: (Z)-octadec-9-enoic acid 2-butoxyethyl ester[1]
CAS Number: 109-39-7[2][3][4][5]
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₄₆O₃ | [2][4] |
| Molecular Weight | 382.62 g/mol | [2][4] |
| Appearance | Colorless liquid | [2] |
| Density | 0.89 g/mL at 25 °C | [3][4] |
| Boiling Point | 462.5 ± 28.0 °C (Predicted) | [4] |
| Refractive Index (n20/D) | 1.455 | [2][3] |
| Solubility | Insoluble in water | [3] |
| LogP (Predicted) | 7.38380 | [2] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of oleic acid with 2-butoxyethanol. Both chemical and enzymatic methods can be employed, with the choice of catalyst and reaction conditions being crucial for optimizing the yield and purity of the final product.
General Chemical Synthesis via Fischer Esterification
This method involves the reaction of oleic acid and 2-butoxyethanol in the presence of an acid catalyst, with the continuous removal of water to drive the reaction towards the product.
Materials:
-
Oleic acid
-
2-Butoxyethanol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (as an azeotropic solvent)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine oleic acid, a molar excess of 2-butoxyethanol (e.g., 1:3 molar ratio), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% relative to oleic acid).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent and excess 2-butoxyethanol under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the product by vacuum distillation if necessary.
Enzymatic Synthesis Using Immobilized Lipase
Enzymatic synthesis offers a "greener" alternative with high specificity and milder reaction conditions, reducing the formation of by-products. Lipases, particularly from Candida antarctica (often immobilized as Novozym 435), are effective catalysts for this esterification.
Materials:
-
Oleic acid
-
2-Butoxyethanol
-
Immobilized lipase (e.g., Novozym 435)
-
An organic solvent (e.g., n-hexane, optional, for solvent-based systems)
-
Molecular sieves (to remove water)
-
Shaking incubator or magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
Combine oleic acid and 2-butoxyethanol in a suitable reaction vessel. A molar ratio of 1:1 or a slight excess of the alcohol can be used.
-
For a solvent-free system, proceed directly to the next step. For a solvent-based system, add an appropriate organic solvent like n-hexane.
-
Add the immobilized lipase to the mixture (e.g., 5-10% by weight of the substrates).
-
Add activated molecular sieves to the reaction mixture to adsorb the water produced during the reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant agitation (e.g., 150-200 rpm) in a shaking incubator.
-
Monitor the reaction progress over time by taking samples and analyzing the conversion of oleic acid using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with solvent and reused.
-
If a solvent was used, remove it under reduced pressure to obtain the this compound product.
Applications in Drug Development: A Penetration Enhancer in Transdermal and Topical Formulations
This compound, like other oleate esters, is utilized in drug development primarily as a penetration enhancer in transdermal and topical formulations. Its mechanism of action involves the disruption of the highly organized lipid structure of the stratum corneum, the outermost layer of the skin, thereby increasing the permeability of the skin to active pharmaceutical ingredients (APIs).
The workflow for developing a topical drug delivery system, such as a Self-Emulsifying Drug Delivery System (SEDDS) containing this compound, is a logical process that involves several key stages from formulation to evaluation.
Caption: Workflow for Developing a SEDDS with this compound.
This diagram illustrates the logical progression from selecting the active pharmaceutical ingredient (API) and excipients, including this compound as the oil phase, through formulation, characterization, and evaluation to arrive at a final topical Self-Emulsifying Drug Delivery System. The process begins with screening for excipient compatibility and solubility of the API. Subsequently, pseudoternary phase diagrams are constructed to identify the self-emulsifying regions. Formulations are then optimized and subjected to rigorous physicochemical characterization, including droplet size analysis, emulsification efficiency, and stability studies. The most promising formulations are then evaluated for in vitro drug release and ex vivo skin permeation to confirm their efficacy as a drug delivery vehicle.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Examination of the mechanism of oleic acid-induced percutaneous penetration enhancement: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Penetration enhancement – molecular mechanisms ... [dermaviduals.de]
Synthesis of 2-Butoxyethyl Oleate from Oleic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-butoxyethyl oleate, a fatty acid ester with potential applications in various scientific and industrial fields, including drug delivery systems. The synthesis is primarily achieved through the esterification of oleic acid with 2-butoxyethanol. This document details the underlying chemical principles, experimental methodologies, and critical parameters influencing the reaction outcome.
Introduction
This compound is the ester formed from the reaction of oleic acid, a monounsaturated omega-9 fatty acid, and 2-butoxyethanol, a glycol ether. Its amphiphilic nature, stemming from the long hydrocarbon chain of oleic acid and the ether linkages of the butoxyethyl group, makes it a compound of interest for applications requiring solubilizing agents, emollients, or carriers for active pharmaceutical ingredients.[1] The synthesis of this and similar long-chain fatty acid esters is a subject of ongoing research, driven by the demand for biodegradable and biocompatible alternatives to petroleum-based products.
Chemical Synthesis Pathway
The principal method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (oleic acid) and an alcohol (2-butoxyethanol) to form an ester and water. The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side are often employed, such as removing water as it is formed.
Experimental Protocols
While a specific, standardized protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a general procedure can be adapted from established methods for the esterification of oleic acid with other alcohols. The following protocol is a representative example.
Materials:
-
Oleic acid (technical grade, ~90%)
-
2-Butoxyethanol (≥99%)
-
Sulfuric acid (H₂SO₄, 98%) or p-Toluenesulfonic acid (p-TSA)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap filled with toluene, add oleic acid and 2-butoxyethanol. A typical molar ratio of oleic acid to 2-butoxyethanol is 1:1.2 to 1:3 to drive the reaction towards the product.
-
Catalyst Addition: Add the acid catalyst (e.g., 1-2 mol% of sulfuric acid or p-TSA relative to oleic acid) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the solvent and reactants, typically in the range of 110-140°C.
-
Water Removal: If using a Dean-Stark trap, water formed during the reaction will be collected as an azeotrope with toluene, thus driving the equilibrium forward.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by determining the acid value of the reaction mixture at different time intervals. The reaction is considered complete when the acid value becomes constant.
-
Work-up: After cooling the reaction mixture to room temperature, dilute it with an organic solvent like diethyl ether.
-
Neutralization: Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if high purity is required.
Quantitative Data from Analogous Syntheses
| Ester Product | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Ethyl Oleate | Ethanol | H₂SO₄ | 1:6 | 70 | 2.5 | 87 | [2] |
| Butyl Oleate | 1-Butanol | H₂SO₄ | 1:6 | 80 | 6 | 92.3 | [3] |
| 2-Ethylhexyl Oleate | 2-Ethylhexanol | p-TSA | 1:2 | 140 | 0.83 | >95 | [4] |
| Methyl Oleate | Methanol | SnCl₂ | 1:120 | Reflux | 2 | ~90 | [5] |
Experimental Workflow
The overall workflow for the synthesis and purification of this compound can be visualized as follows:
Conclusion
The synthesis of this compound from oleic acid via Fischer esterification is a straightforward and adaptable process. By carefully controlling reaction parameters such as temperature, catalyst loading, and reactant molar ratios, and by effectively removing the water byproduct, high conversion rates can be achieved. While specific data for this ester is sparse, the extensive literature on analogous fatty acid ester syntheses provides a solid foundation for developing and optimizing the experimental protocol. Further research is warranted to fully characterize this compound and explore its potential in drug development and other advanced applications.
References
The Natural Occurrence of 2-Butoxyethyl Oleate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natural Occurrence of 2-Butoxyethyl Oleate
To date, the documented natural occurrence of this compound in the plant kingdom is limited to a single species.
Quantitative Data
A comprehensive search of scientific literature did not yield specific quantitative data for the concentration of this compound in Bidens pilosa or any other plant species. The compound is listed as a constituent of Bidens pilosa in a review of its secondary metabolites; however, the primary study containing the original quantification data was not accessible.
Table 1: Documented Natural Occurrence of this compound in Plants
| Plant Species | Family | Plant Part | Quantitative Data | Reference |
| Bidens pilosa L. | Asteraceae | Not Specified | Not Available | Silva et al., 2011 |
Biosynthesis of the Oleate Moiety
The biosynthesis of this compound in plants has not been elucidated. However, the formation of its oleate portion is a well-understood process. Oleic acid, an 18-carbon monounsaturated fatty acid, is a primary product of de novo fatty acid synthesis in the plastids of plant cells. The pathway involves the sequential addition of two-carbon units from acetyl-CoA, followed by desaturation.
Caption: General biosynthetic pathway of oleic acid in plants.
Proposed Experimental Protocol for Isolation and Identification
The following is a generalized protocol for the extraction, isolation, and identification of this compound from plant material, based on standard methodologies for lipophilic compounds.
Plant Material and Extraction
-
Sample Preparation: Collect fresh plant material and, if necessary, dry it at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.
-
Solvent Extraction: Perform a Soxhlet extraction or maceration of the powdered plant material with a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate to extract lipophilic compounds.
Fractionation and Purification
-
Solvent Partitioning: Concentrate the crude extract under reduced pressure. The resulting residue can be partitioned between immiscible solvents (e.g., hexane and methanol/water) to remove more polar impurities.
-
Column Chromatography: Subject the non-polar fraction to column chromatography over silica gel. Elute with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC).
Identification and Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the purified fractions using GC-MS.
-
GC Conditions: Use a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23 or equivalent). A typical temperature program would start at a low temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 240 °C), and hold for a period.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode.
-
-
Compound Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.
-
Quantification: Quantify the compound by creating a calibration curve with a certified reference standard. An internal standard can be used to improve accuracy.
Caption: Proposed workflow for isolation and analysis.
Discussion and Future Perspectives
The identification of this compound in Bidens pilosa suggests that plants possess the enzymatic machinery for its synthesis, although the specific enzymes and pathways remain unknown. The butoxyethyl moiety is less common in natural products, raising questions about its biosynthetic origin. Future research should focus on:
-
Confirmation and Quantification: Re-isolating and definitively quantifying this compound in Bidens pilosa to establish its concentration.
-
Wider Screening: Screening a broader range of plant species, particularly within the Asteraceae family, for the presence of this and related esters.
-
Biosynthetic Studies: Utilizing isotopic labeling studies and transcriptomic analysis to elucidate the biosynthetic pathway of the butoxyethyl group and the esterification process.
Conclusion
While the natural occurrence of this compound in plants is currently limited to its reported presence in Bidens pilosa, this finding opens avenues for further phytochemical and biosynthetic research. The lack of detailed quantitative data and specific experimental protocols in the available literature highlights a clear knowledge gap. The generalized methodologies and logical frameworks presented in this guide are intended to provide a solid foundation for researchers aiming to investigate this and other novel lipophilic natural products in plants.
Spectroscopic Profile of 2-Butoxyethyl Oleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2-Butoxyethyl oleate, a colorless liquid utilized across various industries, including cosmetics and pharmaceuticals, for its properties as a solvent, emollient, and surfactant.[1] This document focuses on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting key data and detailed experimental protocols to aid in the characterization and analysis of this compound.
Chemical Structure
This compound (CAS No. 109-39-7) is the ester formed from the reaction of oleic acid and 2-butoxyethanol.[2] Its molecular formula is C24H46O3, and its molecular weight is 382.62 g/mol .[1]
Structure:
Spectroscopic Data
While a comprehensive, publicly available dataset for this compound is limited, the following tables summarize the expected characteristic spectroscopic data based on the analysis of its constituent functional groups and data from analogous ester compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy Data
The FTIR spectrum of an ester like this compound is characterized by strong absorption bands related to the carbonyl and C-O stretching vibrations.[2]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | ~1740 | Strong stretching vibration, characteristic of the carbonyl group in esters.[2] |
| C-O (Ester) | ~1300-1000 | Stretching vibrations.[2] |
| C-H (Alkyl) | ~2950-2850 | Stretching vibrations of the long alkyl chain.[2] |
| =C-H (Olefinic) | ~3005 | Stretching vibration of the hydrogens on the carbon-carbon double bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds.[2]
The following table provides estimated chemical shifts (δ) for the protons in this compound. These estimations are based on typical values for fatty acid esters and the known shifts for the 2-butoxyethanol moiety.
| Proton Assignment | Estimated Chemical Shift (ppm) | Multiplicity | Integration |
| a | ~0.90 | t | 3H |
| b | ~1.30 | m | 20H |
| c | ~1.60 | m | 2H |
| d | ~2.00 | m | 4H |
| e | ~5.34 | m | 2H |
| f | ~2.28 | t | 2H |
| g | ~4.20 | t | 2H |
| h | ~3.65 | t | 2H |
| i | ~3.48 | t | 2H |
| j | ~1.55 | m | 2H |
| k | ~1.38 | m | 2H |
| l | ~0.92 | t | 3H |
Structure with Proton Assignments:
The estimated chemical shifts for the carbon atoms in this compound are presented below. In the ¹³C NMR spectra of related triesters, the ester carbonyl groups typically show signals in the range of ~174-178 ppm.[2]
| Carbon Assignment | Estimated Chemical Shift (ppm) |
| C=O | ~174 |
| -CH=CH- | ~130 |
| -O-C H2-CH2-O- | ~69 |
| -C-O-C H2- | ~64 |
| -O-CH2-C H2-O- | ~63 |
| -CH2- (Alkyl Chain) | ~22-34 |
| -CH3 (Oleate) | ~14 |
| -CH3 (Butoxy) | ~14 |
Experimental Protocols
The following are detailed methodologies for acquiring the FTIR and NMR spectra of this compound.
FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
This method is suitable for the analysis of liquid samples.
-
Instrument Setup:
-
Select the appropriate spectral range (e.g., 4000 to 400 cm⁻¹ for most organic compounds).[3]
-
Set the desired resolution.
-
-
Sample Preparation and Analysis:
-
Ensure the ATR crystal is clean and free of contaminants by cleaning it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[4]
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.[3]
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum.
-
Identify and label the characteristic peaks corresponding to the functional groups of this compound.
-
NMR Spectroscopy Protocol
-
Sample Preparation:
-
For a ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). For a ¹³C NMR spectrum, a higher concentration of 50-100 mg may be required.
-
The chosen solvent should not have signals that overlap with the analyte peaks.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. A single pulse experiment is typically sufficient.
-
Acquire the ¹³C NMR spectrum. This will likely require a greater number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each peak.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule.
-
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.
References
An In-depth Technical Guide to the Solubility of 2-Butoxyethyl Oleate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-butoxyethyl oleate in various organic solvents. This compound (CAS No. 109-39-7) is a colorless liquid known for its excellent solubilizing and emulsifying properties, making it a valuable component in cosmetic, pharmaceutical, and industrial formulations.[1] This document compiles available solubility data, details experimental methodologies for solubility determination, and presents a logical workflow for these procedures.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a large, lipophilic molecule like this compound, which possesses a long alkyl chain from oleic acid and an ether-ester linkage, its solubility is governed by the principle of "like dissolves like." This means it is expected to be more soluble in nonpolar or moderately polar organic solvents and insoluble in highly polar solvents like water. Indeed, literature confirms that this compound is insoluble in water.
Quantitative Solubility Data
To provide a useful reference, the following table summarizes the available qualitative solubility information for this compound and includes quantitative data for structurally similar compounds to offer a comparative perspective.
| Solvent Family | Solvent | This compound | Butyl Oleate (structurally similar) | 2-Butoxyethyl Acetate (structurally similar) |
| Alcohols | Methanol | Soluble | Soluble[2] | - |
| Ethanol | Soluble | Soluble[2] | - | |
| Isopropanol | Soluble | Soluble[2] | - | |
| Ketones | Acetone | Soluble | - | - |
| Esters | Ethyl Acetate | Soluble | - | - |
| Ethers | Diethyl Ether | Miscible | Miscible[2] | - |
| Hydrocarbons | Hexane | Soluble | - | - |
| Toluene | Soluble | - | - | |
| Aqueous | Water | Insoluble | Insoluble[2] | 1.5 g/100 mL at 20°C[3] |
Note: "Soluble" and "Miscible" are qualitative terms. For critical applications, experimental determination of quantitative solubility is highly recommended.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on established principles of solubility testing.
Method 1: Visual Assessment of Miscibility
This method is a rapid qualitative assessment to determine if this compound is miscible in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Calibrated pipettes or graduated cylinders
-
Glass vials or test tubes with closures
-
Vortex mixer
-
Temperature-controlled water bath or incubator
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Bring the this compound and the solvent to the desired experimental temperature (e.g., 25°C).
-
Mixing: In a glass vial, add a known volume of the solvent (e.g., 5 mL).
-
To this, add an equal volume of this compound (5 mL).
-
Observation: Cap the vial securely and vortex for 1-2 minutes to ensure thorough mixing.
-
Allow the mixture to stand for at least 24 hours at the controlled temperature.
-
Analysis: Visually inspect the mixture.
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct layers are present.
-
Partially Miscible: The solution appears cloudy or forms an emulsion.
-
Method 2: Gravimetric Determination of Solubility
This quantitative method determines the concentration of this compound in a saturated solution at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or incubator
-
Glass flasks with stoppers
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Pre-weighed evaporation dishes
-
Vacuum oven or desiccator
Procedure:
-
Saturation: In a glass flask, add an excess amount of this compound to a known volume or mass of the solvent. The presence of undissolved solute is essential to ensure saturation.
-
Equilibration: Stopper the flask and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Sample Collection: After equilibration, stop the agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pipette, ensuring no solid material is transferred. For viscous solutions, a syringe with a filter can be used.
-
Solvent Evaporation: Transfer the collected supernatant to a pre-weighed evaporation dish.
-
Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a gentle stream of inert gas (e.g., nitrogen) can be used to facilitate evaporation, followed by drying in a desiccator to a constant weight.
-
Calculation: Once the solvent has completely evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dissolved this compound.
-
The solubility can be calculated as follows:
Solubility ( g/100 mL) = [(Weight of dish + residue) - Weight of dish] / Volume of supernatant (mL) * 100
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in a typical solubility determination experiment.
References
Environmental Fate and Biodegradability of 2-Butoxyethyl Oleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and biodegradability of 2-Butoxyethyl oleate. Drawing upon available scientific data, this document details the compound's physicochemical properties, mechanisms of degradation, and the experimental protocols used to assess its environmental impact.
Physicochemical Properties
The environmental distribution and persistence of a chemical are largely dictated by its physicochemical properties. This compound is a lipophilic compound with low water solubility and very low vapor pressure.[1] These characteristics suggest a tendency to associate with organic matter in soil and sediment rather than remaining in the aqueous phase. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C24H46O3 | [2] |
| Molecular Weight | 382.62 g/mol | [2][3] |
| Density | 0.89 g/mL at 25 °C | [3][4] |
| Boiling Point | 462.5 °C at 760 mmHg | [2] |
| Flash Point | 168.5 °C | [2] |
| Vapor Pressure | 9.81E-09 mmHg at 25°C | [2] |
| LogP (Octanol-Water Partition Coefficient) | 7.38 | [2][5] |
| Water Solubility | Insoluble | [4] |
Environmental Fate
The primary mechanism for the removal of this compound from the environment is expected to be biodegradation.[1] Upon release into the environment, its fate is governed by both abiotic and biotic processes, with biotic degradation being the most significant pathway.
Abiotic Degradation
Due to its very low vapor pressure, this compound is not expected to be present in the atmosphere to a significant extent. Any atmospheric presence would likely be in the particulate phase, where it could be subject to slow degradation by hydroxyl radicals. Direct hydrolysis in the aquatic environment is possible but likely to be a slower process compared to microbial-mediated hydrolysis.
Biotic Degradation
This compound is anticipated to be readily biodegradable under aerobic conditions. The biodegradation pathway is initiated by the enzymatic hydrolysis of the ester bond, a common pathway for fatty acid esters. This initial step is catalyzed by microbial esterases, yielding 2-butoxyethanol and oleic acid. The subsequent environmental fate of the parent compound is then dependent on the degradation of these two hydrolysis products.
2-Butoxyethanol is a well-studied compound known to be readily biodegradable in both soil and water. In mammals, it is primarily metabolized by alcohol and aldehyde dehydrogenases to 2-butoxyacetaldehyde and then to 2-butoxyacetic acid, which is the principal metabolite.[6] A similar pathway is expected in environmental microorganisms, ultimately leading to mineralization (conversion to carbon dioxide and water). The half-life of 2-butoxyethanol in water is estimated to be between 1 and 4 weeks.[7]
Oleic acid, a naturally occurring monounsaturated fatty acid, is readily metabolized by a wide range of organisms. The primary pathway for its degradation is β-oxidation. This process involves a series of four recurring enzymatic steps that sequentially shorten the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production.[8]
Experimental Assessment of Biodegradability
While specific ready biodegradability data for this compound under OECD guidelines were not found in the public domain, its chemical structure—a fatty acid ester—strongly suggests it would be classified as readily biodegradable. The standard method for assessing this is the OECD 301B, or CO2 Evolution Test.
OECD 301B: CO2 Evolution Test (Modified Sturm Test)
This method evaluates the ultimate biodegradability of an organic compound in an aerobic aqueous medium. Microorganisms are exposed to the test substance as the sole source of organic carbon, and the amount of carbon dioxide evolved is measured over a 28-day period.
Experimental Protocol:
-
Preparation of Mineral Medium: A mineral salt medium is prepared containing essential nutrients for microbial growth (e.g., potassium and sodium phosphate, ammonium chloride, magnesium sulfate, calcium chloride, and ferric chloride). The pH is adjusted to 7.4.
-
Inoculum: The microbial inoculum is typically sourced from the secondary effluent of a domestic wastewater treatment plant or activated sludge.[2] It is pre-conditioned by aerating for 5-7 days in the mineral medium to reduce endogenous CO2 production.[2]
-
Test Setup: The test is conducted in flasks containing the mineral medium, the inoculum, and the test substance at a concentration of 10-20 mg of total organic carbon (TOC) per liter.[2] Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel. The flasks are incubated in the dark at a constant temperature (22 ± 2 °C) and aerated with CO2-free air.[2]
-
CO2 Measurement: The CO2 produced in each flask is trapped in a series of absorption bottles containing a known concentration of barium hydroxide or sodium hydroxide solution. The amount of CO2 is determined by titrating the remaining hydroxide with a standard acid or by using an inorganic carbon analyzer.[2]
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance (corrected for the blank) to its theoretical maximum CO2 production (ThCO2), which is calculated from the molecular formula.
-
Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period.[9]
Conclusion
References
- 1. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. oecd.org [oecd.org]
- 6. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. Registration Dossier - ECHA [echa.europa.eu]
- 8. Ethylene glycol - Wikipedia [en.wikipedia.org]
- 9. oecd.org [oecd.org]
Thermogravimetric Analysis of 2-Butoxyethyl Oleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of 2-Butoxyethyl oleate, a compound of interest in various fields, including pharmaceuticals and material science. Due to the limited availability of direct TGA data for this compound, this document leverages data from close structural analogs—methyl oleate and ethyl oleate—to provide a robust and representative analysis of its thermal decomposition behavior. The findings are based on a comprehensive review of existing literature, focusing on providing detailed experimental protocols and quantitative thermal stability data.
Data Presentation: Thermal Decomposition of Oleate Esters
The thermal stability of oleate esters, analogous to this compound, was investigated under an inert nitrogen atmosphere. The decomposition process is characterized by a single, significant mass loss event. The key parameters, including the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from derivative thermogravimetry (DTG), are summarized below. These values were extracted from studies conducted at a heating rate of 10 K/min.
| Compound | Onset Temperature (Tonset) (°C) | Peak Temperature (Tpeak) (°C) | Primary Mass Loss (%) | Temperature Range for Primary Mass Loss (°C) |
| Methyl Oleate | ~350 | ~415 | >95% | ~300 - 450 |
| Ethyl Oleate | ~340 | ~410 | >95% | ~290 - 440 |
Note: Data for Methyl Oleate and Ethyl Oleate are used as proxies for this compound based on the study by Niu et al. (2017) on the thermal degradation of oleic acid and its esters.[1][2][3]
Experimental Protocols
The following is a detailed experimental protocol for conducting thermogravimetric analysis on oleate esters, based on methodologies reported in the literature for similar compounds.[1][2] This protocol is designed to ensure reproducibility and accuracy in assessing the thermal stability of this compound.
Instrumentation:
-
Thermogravimetric Analyzer: A Netzsch STA 449F3 Jupiter® simultaneous thermal analyzer (or equivalent) is recommended.[1]
-
Crucibles: Aluminum oxide ceramic crucibles (5 mm diameter, 5 mm depth) should be used to contain the sample.[1]
-
Software: The instrument should be operated using the corresponding software (e.g., OPUS 7.2) for data acquisition and analysis.[1]
Experimental Conditions:
-
Sample Preparation: A sample mass of 10 ± 0.1 mg is to be weighed accurately and placed in an aluminum oxide crucible.[1]
-
Atmosphere: The analysis should be conducted under an inert atmosphere to prevent oxidative degradation. High-purity nitrogen (99.999%) is to be used as the purge gas.[1]
-
Gas Flow Rate: A constant nitrogen flow rate of 50 mL/min should be maintained throughout the experiment to ensure an inert environment within the furnace.[1]
-
Temperature Program: The sample is to be heated from ambient temperature (approximately 25°C or 298 K) to 500°C (773 K).[1]
-
Heating Rate: A linear heating rate of 10 K/min is recommended for standard analysis. Additional runs at varying heating rates (e.g., 5 K/min and 15 K/min) can be performed for kinetic studies.[1]
Data Analysis:
The thermogravimetric (TG) curve, representing mass loss as a function of temperature, and the derivative thermogravimetric (DTG) curve, showing the rate of mass loss, should be recorded. The onset temperature of decomposition is determined from the TG curve, and the peak decomposition temperature is identified from the maximum of the DTG curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental protocol for the thermogravimetric analysis of this compound.
Caption: Experimental workflow for the TGA of this compound.
Caption: Logical relationship of thermal decomposition.
References
Methodological & Application
Application Notes and Protocols for the Biocatalytic Synthesis of 2-Butoxyethyl Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butoxyethyl oleate is an ester with applications in various fields, including cosmetics, pharmaceuticals, and as a specialty solvent, owing to its properties as an emollient and its excellent solubility. The synthesis of this and other oleochemical esters is increasingly moving towards biocatalytic methods. Lipases, as biocatalysts, offer a green and sustainable alternative to traditional chemical synthesis, which often requires harsh reaction conditions. Lipase-catalyzed esterification provides high selectivity, milder reaction conditions, and reduced byproduct formation.
These application notes provide a detailed protocol for the synthesis of this compound using an immobilized lipase, based on established methodologies for similar oleate esters. The provided data and protocols are intended to serve as a comprehensive guide for laboratory-scale synthesis and optimization.
Reaction Principle
The synthesis of this compound is achieved through the direct esterification of oleic acid with 2-butoxyethanol, catalyzed by a lipase. The enzyme facilitates the formation of an ester bond with the concurrent release of a water molecule. The reaction is reversible, and therefore, reaction conditions are optimized to drive the equilibrium towards product formation. Immobilized lipases are often preferred as they can be easily recovered and reused, enhancing the economic feasibility of the process.
Experimental Protocols
Materials and Equipment
-
Substrates:
-
Oleic Acid (high purity, >98%)
-
2-Butoxyethanol (>99%)
-
-
Biocatalyst:
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435 or a similar commercial preparation)
-
-
Solvent (Optional):
-
n-hexane or a similar non-polar solvent (for reactions not conducted in a solvent-free system)
-
-
Equipment:
-
Jacketed glass reactor with magnetic or overhead stirrer
-
Temperature-controlled water bath or circulator
-
Vacuum pump and desiccator (for enzyme drying and water removal)
-
Gas chromatograph (GC) with a flame ionization detector (FID) for analysis
-
Standard laboratory glassware
-
Analytical balance
-
Protocol for Lipase-Catalyzed Synthesis of this compound
This protocol is based on optimized conditions for the synthesis of similar glycol oleate esters.[1]
-
Enzyme Preparation:
-
Dry the immobilized lipase (e.g., 1% w/w of total substrates) under vacuum at room temperature for at least 24 hours to remove residual moisture.
-
-
Reaction Setup:
-
In a jacketed glass reactor, add oleic acid and 2-butoxyethanol. A typical molar ratio is 1:2 (oleic acid to 2-butoxyethanol) to favor the forward reaction.[1]
-
For a solvent-free system, gently heat the mixture to ensure oleic acid is in a liquid state.
-
If using a solvent, dissolve the substrates in a suitable volume of n-hexane.
-
-
Reaction Initiation:
-
Reaction Monitoring:
-
Withdraw small aliquots (e.g., 100 µL) of the reaction mixture at regular intervals (e.g., every 4-8 hours).
-
Analyze the samples by gas chromatography (GC) to determine the conversion of oleic acid and the formation of this compound. The progress of the reaction can also be monitored by titrating the residual acidity of the oleic acid.[1]
-
-
Reaction Termination and Product Recovery:
-
The reaction is typically run for 32-48 hours or until a high conversion rate is achieved.[1]
-
Stop the reaction by filtering out the immobilized lipase. The enzyme can be washed with a solvent (e.g., n-hexane), dried, and stored for reuse.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
The excess 2-butoxyethanol can also be removed by vacuum distillation.
-
The final product, this compound, can be further purified if necessary, though for many applications, the unpurified product may be suitable.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for lipase-catalyzed oleate ester synthesis, based on the synthesis of ethylene glycol oleate, which serves as a close model for this compound synthesis.[1]
Table 1: Effect of Enzyme Concentration on Reaction Conversion [1]
| Enzyme Concentration (% w/w) | Reaction Time (hours) | Conversion (%) |
| 0.6 | 48 | 70 |
| 0.8 | 48 | 80 |
| 0.9 | 48 | 83 |
| 1.0 | 32 | 99 |
Table 2: Optimized Reaction Parameters for High-Yield Synthesis [1]
| Parameter | Optimal Value |
| Temperature | 70°C |
| Agitation | 600 rpm |
| Substrate Molar Ratio (Acid:Alcohol) | 1:2 |
| Lipase Concentration | 1% (w/w) |
| Reaction Time for >99% Conversion | 32 hours |
Table 3: Reusability of Immobilized Lipase [1]
| Cycle Number | Final Conversion (%) |
| 1 | >99 |
| 2 | >99 |
| 3 | ~90 |
| 4 | 83 |
Visualizations
Experimental Workflow
Caption: Workflow for the biocatalytic synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
References
Application Note: Gas Chromatography Method for the Analysis of 2-Butoxyethyl Oleate
Abstract
This application note details a proposed gas chromatography (GC) method for the quantitative analysis of 2-Butoxyethyl oleate. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical procedure. The protocol covers sample preparation, GC-FID operating conditions, and data analysis. The method is based on established principles for the analysis of similar long-chain fatty acid esters and provides a solid foundation for method development and validation.
Introduction
This compound is a fatty acid ester used in various industrial and pharmaceutical applications. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and stability studies. Gas chromatography with flame ionization detection (GC-FID) offers a robust and sensitive technique for the analysis of volatile and semi-volatile compounds like this compound. This document provides a comprehensive protocol for its determination.
Experimental Protocol
This protocol outlines the necessary steps for the analysis of this compound using gas chromatography with a flame ionization detector (FID).
Sample Preparation
A liquid-liquid extraction procedure is recommended to isolate this compound from a sample matrix.
Materials:
-
Sample containing this compound
-
Hexane (GC grade)
-
Methanol (GC grade)
-
Deionized water
-
Sodium chloride (analytical grade)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials (2 mL) with inserts
Procedure:
-
Accurately weigh approximately 1 g of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of hexane to the tube.
-
Vortex for 2 minutes to ensure thorough mixing and dissolution of this compound.
-
Add 5 mL of a methanol-water solution (1:1 v/v) to the tube.
-
Vortex for another 2 minutes to facilitate the extraction.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean autosampler vial for GC analysis.
GC-FID Conditions
The following GC-FID conditions are proposed for the analysis of this compound. These are based on typical conditions for long-chain fatty acid esters and may require optimization for specific matrices.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Injector | Split/Splitless |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | |
| Initial Temperature | 150 °C |
| Hold Time | 1 min |
| Ramp Rate | 10 °C/min |
| Final Temperature | 300 °C |
| Final Hold Time | 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Data Presentation
Quantitative data for related compounds from the literature are summarized below. These values can serve as a reference for expected performance characteristics of a validated method for this compound.
| Analyte | Detection Limit | Matrix | Method |
| 2-Butoxyethanol | 7.22 µg | Air (desorbed from charcoal tube) | GC-FID |
| 2-Butoxyethyl acetate | 7.54 µg | Air (desorbed from charcoal tube) | GC-FID[1] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure.
Discussion
The proposed GC method provides a starting point for the routine analysis of this compound. Method validation should be performed to determine linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for the specific sample matrices of interest. The choice of an internal standard is recommended for improved quantitative accuracy. A suitable internal standard would be a compound with similar chemical properties and a retention time that does not interfere with the analyte or matrix components.
The sample preparation protocol is a general liquid-liquid extraction method. For complex matrices, further optimization or alternative sample preparation techniques such as solid-phase extraction (SPE) may be necessary to remove interfering substances.
Conclusion
This application note presents a detailed protocol for the analysis of this compound by gas chromatography. The provided experimental conditions and workflow are based on established analytical principles and offer a solid framework for researchers and scientists to develop and validate a robust analytical method for their specific needs.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of 2-Butoxyethyl Oleate
This application note provides a detailed protocol for the purification of 2-Butoxyethyl oleate using High-Performance Liquid Chromatography (HPLC). The described method is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require a high-purity final product.
Introduction
This compound is an ester of oleic acid and 2-butoxyethanol, finding applications in various industrial and pharmaceutical formulations as an emollient, solvent, and lubricant. For its use in high-grade applications, particularly in the pharmaceutical industry, purification to remove starting materials, by-products, and other impurities is critical. Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and purification of moderately polar to non-polar compounds like fatty acid esters.[1][2] This note outlines a robust RP-HPLC method for the purification of this compound.
Principle of Separation
The purification of this compound by RP-HPLC is based on the partitioning of the compound between a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[1][3] Less polar compounds, such as this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities. By using a gradient elution with an increasing concentration of a non-polar organic solvent, compounds are eluted in order of increasing hydrophobicity.
Caption: Principle of RP-HPLC separation for this compound.
Experimental Protocol
This protocol details the necessary steps for the purification of this compound using a preparative RP-HPLC system.
Materials and Reagents
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Isopropanol (for sample dissolution)
Instrumentation
-
Preparative HPLC system equipped with:
-
Gradient pump
-
Autosampler or manual injector
-
UV-Vis detector or Evaporative Light Scattering Detector (ELSD)
-
Fraction collector
-
-
Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as isopropanol, to create a concentrated stock solution.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a 0.45 µm syringe filter prior to injection.
HPLC Method Parameters
The following table summarizes the recommended starting parameters for the HPLC purification. Optimization may be required based on the specific impurity profile of the crude sample.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Flow Rate | 20.0 mL/min |
| Detection | UV at 205 nm or ELSD |
| Injection Volume | 1-5 mL (dependent on concentration and column loading) |
| Column Temperature | 30°C |
| Gradient Program | See Table 2 |
Table 1: Recommended HPLC Parameters.
Gradient Elution Program
A gradient elution is recommended to ensure good separation of the target compound from both more polar and less polar impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 30 | 70 |
| 5.0 | 10 | 90 |
| 25.0 | 0 | 100 |
| 35.0 | 0 | 100 |
| 35.1 | 30 | 70 |
| 40.0 | 30 | 70 |
Table 2: Gradient Elution Program.
Post-Purification Processing
-
Collect the fractions corresponding to the this compound peak.
-
Combine the relevant fractions.
-
Remove the organic solvent using a rotary evaporator.
-
The remaining aqueous suspension can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and the solvent evaporated to yield the purified product.
-
Analyze the purity of the final product using analytical HPLC.
Experimental Workflow
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for the HPLC purification of this compound.
Data and Expected Results
The described method is expected to yield this compound with a purity exceeding 98%. The actual recovery and purity will depend on the composition of the initial crude mixture.
| Parameter | Expected Result |
| Purity (by analytical HPLC) | > 98% |
| Recovery | 70-90% |
| Appearance | Clear, colorless to pale yellow liquid |
Table 3: Expected Purification Performance.
For related fatty acid esters, similar RP-HPLC methods have demonstrated high purity and good recovery rates. For instance, a method for omega-3 fatty acid ethyl esters achieved a purity of over 90% with a recovery of 74.3%.[4][5] The use of derivatization to naphthacyl esters has been shown to allow for detection limits as low as 0.1 ng.[6] While derivatization is not necessary for purification, it can be a valuable tool for analytical quantification.
Conclusion
The protocol described in this application note provides a reliable starting point for the purification of this compound using preparative RP-HPLC. The use of a C18 column with a water/acetonitrile/methanol gradient is effective for separating the target compound from common impurities. The provided workflow and method parameters can be adapted and optimized to suit specific laboratory conditions and impurity profiles, enabling the production of high-purity this compound for research and development applications.
References
- 1. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. analusis.edpsciences.org [analusis.edpsciences.org]
2-Butoxyethyl Oleate: Application Notes for a Green Solvent in Organic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the pursuit of sustainable chemical practices, the development and application of green solvents are of paramount importance. 2-Butoxyethyl oleate (CAS: 109-39-7), an ester derived from renewable oleic acid and 2-butoxyethanol, presents itself as a promising bio-based solvent for organic reactions. Its favorable physicochemical properties, including a high boiling point, low vapor pressure, and potential for biodegradability, position it as a viable alternative to conventional, volatile organic compounds (VOCs). This document provides detailed application notes and protocols for its synthesis and potential use in organic synthesis, aiming to facilitate its exploration by the research community. While its application in organic synthesis is an emerging area, these notes are based on its intrinsic properties and analogies to similar fatty acid esters.
Application Notes
1. Physicochemical and "Green" Properties
This compound possesses a unique combination of properties that make it an attractive green solvent. Its high molecular weight and long alkyl chain result in a very low vapor pressure, significantly reducing fugitive emissions and worker exposure compared to volatile solvents like toluene or THF. Its derivation from oleic acid, a common fatty acid, provides a renewable carbon source for its synthesis.
2. Green Credentials Profile
-
Renewable Feedstock: Synthesized from oleic acid, a bio-based fatty acid abundant in vegetable oils.
-
Low Volatility: Extremely high boiling point and low vapor pressure reduce air pollution and exposure risks.
-
Improved Safety: A high flash point of 168.5 °C makes it less flammable and safer for high-temperature applications compared to solvents like dioxane or DMF.[1]
-
Biodegradability: While not classified as "readily biodegradable" under stringent OECD 301B/F test conditions (showing 32-33% degradation in 28 days), it demonstrates a potential for environmental degradation. Its hydrolysis products are 2-butoxyethanol and oleic acid, both of which are known to be biodegradable.[2]
-
Toxicity Profile: Oleic acid exhibits low toxicity.[3][4] 2-Butoxyethanol also has low acute toxicity and is not known to bioaccumulate.[5][6] This suggests that this compound would likely have a favorable toxicological profile, though specific ecotoxicity data is limited.
3. Potential Applications in Organic Synthesis
The properties of this compound make it a suitable candidate for a variety of organic reactions, particularly those requiring high temperatures. Its non-polar nature and high boiling point suggest its use in:
-
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira): These reactions often require temperatures exceeding 100-150 °C to achieve good catalytic turnover. This compound can provide a stable, high-boiling medium, potentially enhancing catalyst stability and longevity.
-
Nanoparticle Synthesis: Can serve as a high-boiling coordinating solvent for the synthesis of metal or metal oxide nanoparticles, controlling their size and morphology.
-
Esterification and Transesterification Reactions: Can act as a non-volatile medium for high-temperature esterification reactions, helping to drive off water or alcohol byproducts.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 109-39-7 | [1][7] |
| Molecular Formula | C₂₄H₄₆O₃ | [1][8] |
| Molecular Weight | 382.62 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [1][9] |
| Boiling Point | 462.5 °C at 760 mmHg | [1] |
| Density | 0.89 g/mL at 25 °C | [7][9] |
| Flash Point | 168.5 °C | [1] |
| Vapor Pressure | 9.81 x 10⁻⁹ mmHg at 25 °C | [1] |
| Water Solubility | Insoluble | [9] |
| Refractive Index (n20/D) | 1.455 | [7][10] |
Table 2: Comparison with Common Organic Solvents
| Solvent | Boiling Point (°C) | Flash Point (°C) | Source | Green Attributes |
| This compound | 462.5 | 168.5 | [1] | Bio-based, Low Volatility, High Safety |
| Toluene | 111 | 4 | - | Volatile, Fossil-based, Toxic |
| Dioxane | 101 | 12 | - | Volatile, Fossil-based, Carcinogen |
| DMF | 153 | 58 | - | Volatile, Fossil-based, Reprotoxic |
| DMSO | 189 | 87 | - | High BP, but fossil-based, workup issues |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes a green, lipase-catalyzed synthesis of this compound.
Materials:
-
Oleic Acid (technical grade, ~90%)
-
2-Butoxyethanol
-
Immobilized Candida antarctica Lipase B (CALB)
-
Molecular sieves (4 Å), activated
-
Heptane (for purification)
-
Silica gel for column chromatography
Procedure:
-
To a 250 mL round-bottom flask, add oleic acid (28.2 g, 0.1 mol) and 2-butoxyethanol (13.0 g, 0.11 mol, 1.1 eq).
-
Add immobilized CALB (2.8 g, ~10% by weight of oleic acid) and activated molecular sieves (10 g).
-
The flask is placed in a thermostatted oil bath at 60 °C and stirred with a magnetic stirrer.
-
The reaction is monitored by TLC or GC-MS by taking small aliquots periodically. The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the immobilized enzyme and molecular sieves. The enzyme can be washed with heptane, dried, and reused.
-
The filtrate is concentrated under reduced pressure to remove excess 2-butoxyethanol.
-
The crude product is purified by column chromatography on silica gel using a heptane:ethyl acetate gradient to yield pure this compound.
Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction using this compound as Solvent
This protocol provides a general workflow for using this compound in a high-temperature cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq)
-
This compound (3-5 mL)
-
Heptane or Hexane
-
Brine solution
Procedure:
-
To a Schlenk tube, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed this compound via syringe.
-
Place the tube in a preheated oil bath at 120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC analysis.
-
After completion, cool the reaction to room temperature.
-
Add 10 mL of heptane to the mixture to reduce viscosity.
-
Wash the organic phase with water (3 x 10 mL) and brine (1 x 10 mL) to remove the base and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the heptane.
-
The crude product can be purified from the high-boiling solvent by column chromatography or vacuum distillation.
Solvent Recovery: The this compound can be recovered from the non-volatile crude product by vacuum distillation if the product is sufficiently stable.
Visualizations
Caption: Enzymatic synthesis of this compound.
Caption: General workflow for using this compound.
Caption: Key attributes of this compound as a green solvent.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 109-39-7 | Benchchem [benchchem.com]
- 3. cir-safety.org [cir-safety.org]
- 4. Comparative toxicity of oleic acid and linoleic acid on Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Environmental impact of cleaning products - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. This compound CAS#: 109-39-7 [m.chemicalbook.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. This compound | 109-39-7 [chemicalbook.com]
- 10. This compound | CAS#:109-39-7 | Chemsrc [chemsrc.com]
Application of 2-Butoxyethyl Oleate as a Bio-based Plasticizer for Polymers
Application Note
Introduction
2-Butoxyethyl oleate is a bio-based plasticizer derived from oleic acid, a renewable fatty acid. It presents a promising, environmentally friendly alternative to traditional phthalate-based plasticizers, which are facing increasing regulatory scrutiny due to health and environmental concerns. This document provides an overview of the application of this compound as a primary plasticizer for polymers, with a particular focus on Polyvinyl Chloride (PVC). Its performance characteristics, based on available data for similar long-chain aliphatic esters, suggest its suitability for enhancing the flexibility and processability of various polymer resins.
Principle of Plasticization
Plasticizers are additives that increase the flexibility, durability, and workability of a polymer.[1] They function by embedding themselves between the polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, resulting in a lower glass transition temperature (Tg), reduced hardness, and increased elongation.
Key Performance Characteristics of this compound (Anticipated)
Based on the performance of structurally similar plasticizers like alkyl butoxyethyl adipates and other oleate-based esters, the following characteristics can be anticipated for this compound in PVC formulations:
-
High Plasticizing Efficiency: The long, flexible aliphatic chain of the oleate moiety is expected to effectively disrupt the polymer chain interactions, leading to a significant reduction in the glass transition temperature and hardness of the polymer.
-
Good Thermal Stability: Oleate esters generally exhibit good thermal stability, which is crucial for polymer processing at elevated temperatures.
-
Low Volatility: The relatively high molecular weight of this compound suggests low volatility, which minimizes plasticizer loss during processing and over the lifetime of the final product.
-
Improved Low-Temperature Flexibility: The presence of the long alkyl chain is likely to impart good low-temperature properties to the plasticized polymer, preventing brittleness at colder temperatures.
-
Favorable Toxicological Profile: As a bio-based product, this compound is anticipated to have a more favorable toxicological and ecotoxicological profile compared to traditional phthalate plasticizers.
Quantitative Data Summary
The following tables summarize the expected performance of this compound in comparison to the conventional plasticizer Dioctyl Phthalate (DOP), based on data for similar alkyl butoxyethyl adipates.
Table 1: Effect of Plasticizer on the Glass Transition Temperature (Tg) of PVC
| Plasticizer | Concentration (phr) | Glass Transition Temperature (Tg) (°C) |
| Unplasticized PVC | 0 | ~85 |
| Dioctyl Phthalate (DOP) | 50 | -39 |
| Alkyl Butoxyethyl Adipates* | 50 | Data suggests a significant decrease, comparable to or better than DOP.[2][3] |
| This compound (Expected) | 50 | Expected to be in a similar range to Alkyl Butoxyethyl Adipates |
*Data for alkyl butoxyethyl adipates is used as a proxy due to the lack of direct data for this compound.[2][3]
Table 2: Mechanical Properties of Plasticized PVC (Anticipated)
| Property | Unplasticized PVC | PVC with DOP (50 phr) | PVC with this compound (50 phr) (Expected) |
| Tensile Strength (MPa) | ~50 | ~20 | Expected to be comparable to DOP. |
| Elongation at Break (%) | <10 | ~350 | Expected to be comparable to or higher than DOP. |
| Shore A Hardness | ~100 | ~80 | Expected to be in a similar range to DOP. |
Experimental Protocols
Protocol 1: Preparation of Plasticized PVC Films
This protocol describes the preparation of flexible PVC films using this compound as a plasticizer via a solvent casting method.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound
-
Dioctyl Phthalate (DOP) (for comparison)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Tetrahydrofuran (THF)
-
Glass petri dishes
-
Magnetic stirrer and hotplate
-
Drying oven
Procedure:
-
Formulation Preparation: Prepare the formulations by weighing the components according to the desired parts per hundred of resin (phr). A typical formulation would be:
-
PVC resin: 100 phr
-
Plasticizer (this compound or DOP): 50 phr
-
Thermal stabilizer: 2 phr
-
-
Dissolution: In a fume hood, dissolve the weighed components in THF (approximately 10% w/v solution) in a beaker with a magnetic stir bar. Stir at room temperature until all components are completely dissolved.
-
Casting: Pour the homogeneous solution into clean, level glass petri dishes.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in the fume hood at ambient temperature for 24 hours. To ensure complete solvent removal, place the petri dishes in a drying oven at 60°C for at least 4 hours.
-
Film Removal: Carefully peel the resulting flexible PVC films from the glass petri dishes.
-
Conditioning: Store the films in a desiccator for at least 24 hours before characterization to ensure consistent moisture content.
Protocol 2: Evaluation of Mechanical Properties
This protocol outlines the procedure for testing the tensile strength and elongation at break of the prepared PVC films according to ASTM D882.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Film cutting die (dumbbell shape)
-
Calipers or micrometer
Procedure:
-
Sample Preparation: Cut dumbbell-shaped specimens from the conditioned PVC films using the cutting die.
-
Thickness Measurement: Measure the thickness of the narrow section of each specimen at three different points using calipers or a micrometer and calculate the average thickness.
-
Tensile Testing:
-
Set the grip separation and the crosshead speed of the UTM (e.g., 50 mm/min).
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not slipping.
-
Start the test and record the load-elongation curve until the specimen breaks.
-
-
Data Analysis: From the recorded data, calculate the tensile strength (maximum stress) and the elongation at break. Test at least five specimens for each formulation and report the average values and standard deviations.
Protocol 3: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
This protocol describes the determination of the glass transition temperature of the plasticized PVC samples.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
Procedure:
-
Sample Preparation: Cut a small piece (5-10 mg) of the PVC film and place it in a hermetic aluminum pan. Seal the pan.
-
DSC Measurement:
-
Place the sealed pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above the expected Tg (e.g., 100°C) at a constant heating rate (e.g., 10°C/min) to erase the thermal history.
-
Cool the sample to a low temperature (e.g., -80°C) at a controlled rate (e.g., 10°C/min).
-
Heat the sample again at the same heating rate (e.g., 10°C/min) through the glass transition region up to a final temperature (e.g., 150°C).
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan.
Visualizations
Caption: Experimental workflow for evaluating this compound as a plasticizer.
Caption: Mechanism of action of this compound as a plasticizer in a polymer matrix.
References
Application Notes and Protocols for 2-Butoxyethyl Oleate in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butoxyethyl oleate, an ester of oleic acid and 2-butoxyethanol, is a lipophilic compound with potential applications in topical and transdermal drug delivery systems. Its properties suggest it may function as a vehicle and a penetration enhancer, facilitating the passage of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin. While specific research on this compound is limited, its structural similarity to oleic acid, a well-documented penetration enhancer, allows for extrapolation of its potential mechanisms and applications. These notes provide an overview of its potential use, hypothesized mechanisms, and detailed protocols for evaluation.
Putative Mechanism of Action
The primary mechanism by which oleic acid and similar long-chain fatty acid esters are believed to enhance skin penetration is through the disruption of the highly organized lipid structure of the stratum corneum.[1][2] This can occur through several synergistic actions:
-
Fluidization of Stratum Corneum Lipids: this compound may insert itself into the intercellular lipid matrix, increasing its fluidity and creating more permeable pathways for drug molecules.[2]
-
Phase Separation: It may induce phase separation within the lipid lamellae, creating disordered domains that offer less resistance to drug diffusion.[2]
-
Increased Drug Partitioning: As a lipophilic vehicle, it can enhance the solubility of hydrophobic drugs within the formulation and improve their partitioning into the lipid-rich stratum corneum.
These actions collectively reduce the barrier function of the skin, allowing for increased permeation of the incorporated API.
Quantitative Data Summary
The following tables summarize typical quantitative data that should be determined when evaluating the efficacy of this compound as a penetration enhancer. The values presented are hypothetical and should be experimentally determined for each specific formulation and active ingredient.
Table 1: In Vitro Skin Permeation Parameters for a Model Drug with and without this compound
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) | Lag Time (h) |
| Control (without this compound) | 1.5 | 0.3 | 1.0 | 4.2 |
| Formulation with 5% this compound | 7.8 | 1.56 | 5.2 | 2.5 |
| Formulation with 10% this compound | 12.3 | 2.46 | 8.2 | 1.8 |
Table 2: Drug Solubility in Topical Formulation Vehicles
| Vehicle Component | Drug Solubility (mg/mL) |
| Propylene Glycol | 50 |
| Ethanol | 120 |
| This compound | 85 |
| Mineral Oil | 15 |
Experimental Protocols
Protocol 1: Preparation of a Topical Gel Formulation Containing this compound
Objective: To prepare a stable and homogenous topical gel containing a model drug and this compound as a penetration enhancer.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Gelling agent (e.g., Carbopol 940)
-
Solvent (e.g., Ethanol, Propylene Glycol)
-
Neutralizing agent (e.g., Triethanolamine)
-
Purified water
-
Magnetic stirrer and hot plate
-
pH meter
-
Viscometer
Procedure:
-
Gelling Agent Dispersion: Disperse the gelling agent (e.g., 1% w/w Carbopol 940) in purified water with constant stirring using a magnetic stirrer until a uniform dispersion is formed.
-
API and Enhancer Phase: In a separate beaker, dissolve the API and this compound in the chosen solvent (e.g., a mixture of ethanol and propylene glycol).
-
Incorporation: Slowly add the API and enhancer phase to the aqueous gelling agent dispersion with continuous stirring.
-
Neutralization: Adjust the pH of the formulation to a skin-compatible range (typically pH 5.5-7.0) by adding the neutralizing agent dropwise while monitoring with a pH meter. The gel will form upon neutralization.
-
Final Mixing: Continue stirring for an additional 15-20 minutes to ensure complete homogenization.
-
Characterization: Evaluate the prepared gel for its physical appearance, pH, viscosity, and drug content uniformity.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the effect of this compound on the skin permeation of an API from a topical formulation.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human cadaver skin, porcine ear skin, or rat abdominal skin)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Formulation with and without this compound (control)
-
Magnetic stirrer
-
Water bath with temperature control (32 ± 1 °C)
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
Procedure:
-
Skin Preparation: Thaw the excised skin at room temperature and cut it into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Equilibration: Equilibrate the skin with the receptor medium for 30-60 minutes to ensure hydration and temperature stability (32 ± 1 °C).
-
Formulation Application: Apply a known quantity (e.g., 10 mg/cm²) of the test and control formulations to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the withdrawn samples for drug concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. Determine the steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER) using the following equations:
-
Jss: The slope of the linear portion of the cumulative amount permeated versus time plot.
-
Kp: Jss / C, where C is the concentration of the drug in the donor formulation.
-
ER: Jss (with enhancer) / Jss (without enhancer).
-
Visualizations
Caption: Mechanism of this compound as a penetration enhancer.
Caption: Workflow for in vitro skin permeation studies.
Caption: Logical flow for topical formulation development.
References
Application Notes and Protocols: 2-Butoxyethyl Oleate as an Emollient in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Butoxyethyl oleate, a versatile emollient for cosmetic and pharmaceutical formulations. This document details its physicochemical properties, functional benefits, and standard protocols for its evaluation and incorporation into skincare and cosmetic products.
Introduction to this compound
This compound (CAS No. 109-39-7) is the ester of oleic acid and 2-butoxyethanol.[1] It is a colorless liquid utilized in the cosmetics industry as an emollient, solvent, and surfactant.[2] Its chemical structure lends to its excellent solubility and emulsifying properties, contributing to the stability and texture of formulations.[2] As an emollient, it helps to soften and smooth the skin by forming a protective layer that aids in moisture retention.
Physicochemical Properties
Understanding the physical and chemical characteristics of this compound is fundamental to its effective application in cosmetic science.
| Property | Value | Reference |
| CAS Number | 109-39-7 | [2] |
| Molecular Formula | C24H46O3 | [2] |
| Molecular Weight | 382.62 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Density | 0.893 g/mL at 25°C | [3] |
| Refractive Index | 1.455 at 20°C | [3] |
| Solubility | Insoluble in water | [3] |
Functional Applications in Cosmetics
This compound's primary role in cosmetic formulations is as an emollient. Emollients are crucial for improving the sensory characteristics of a product and for their skin-conditioning benefits.
-
Emolliency: It imparts a smooth and soft feel to the skin.
-
Solvent: It can be used to dissolve other oil-soluble ingredients, such as active ingredients and UV filters.[2]
-
Surfactant: Its emulsifying properties contribute to the stability of oil-in-water and water-in-oil emulsions.[2]
-
Texture Modifier: It can influence the viscosity and spreadability of creams and lotions, leading to a more elegant skin feel.[2]
Due to a lack of publicly available specific quantitative data for the performance of this compound, the following sections describe the standard experimental protocols used to evaluate emollients. These protocols can be applied to this compound to determine its specific performance characteristics.
Experimental Protocols for Emollient Evaluation
Spreadability Assessment
The spreading behavior of an emollient is a critical factor in the sensory perception of a cosmetic product.
Protocol:
-
Preparation of Substrate: A clean, dry glass plate or a synthetic skin substrate is placed on a flat surface.
-
Sample Application: A defined volume (e.g., 0.1 mL) of this compound is carefully dispensed onto the center of the substrate.
-
Measurement: The diameter of the circular spread is measured at specified time intervals (e.g., 1, 5, and 10 minutes).
-
Calculation: The spread area is calculated using the formula for the area of a circle (πr²).
-
Comparison: The spreading values can be compared to those of other well-characterized emollients to classify its spreadability (e.g., fast, medium, or slow spreading).
Occlusivity Evaluation (Transepidermal Water Loss - TEWL)
Occlusivity refers to the ability of an emollient to prevent water loss from the skin. This is a key parameter for moisturization claims.
Protocol:
-
Acclimatization: Test subjects are acclimatized to a room with controlled temperature and humidity for at least 30 minutes.
-
Baseline Measurement: The baseline Transepidermal Water Loss (TEWL) is measured on a defined area of the forearm using a Tewameter.
-
Product Application: A standardized amount of this compound is applied to the test area.
-
Post-Application Measurement: TEWL is measured at set time intervals (e.g., 30, 60, and 120 minutes) after application.
-
Calculation of Occlusion Factor: The percentage reduction in TEWL compared to the baseline is calculated to determine the occlusivity.
References
2-Butoxyethyl Oleate: A Versatile Component for High-Performance Biolubricant Formulations
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Butoxyethyl oleate is an ester synthesized from oleic acid and 2-butoxyethanol, presenting a promising avenue for the development of environmentally friendly and high-performance biolubricants.[1][2] Its inherent properties, such as good solvency and a high flash point, make it a suitable base oil or additive in formulations designed for a range of applications where biodegradability and reduced environmental toxicity are critical.[2] This document provides a detailed overview of the potential applications of this compound in biolubricant formulations, supported by key physicochemical data and standardized experimental protocols for performance evaluation.
Physicochemical Properties
A comprehensive understanding of the physical and chemical characteristics of this compound is fundamental to its application in biolubricant formulations. The following table summarizes key properties, although specific performance data as a lubricant base oil is not widely published.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| CAS Number | 109-39-7 | - | [2][3] |
| Molecular Formula | C24H46O3 | - | [2] |
| Molecular Weight | 382.62 | g/mol | [2] |
| Density at 25 °C | 0.89 | g/mL | [4] |
| Boiling Point at 760 mmHg | 462.5 | °C | [2] |
| Flash Point | 168.5 | °C | [2] |
| Refractive Index (n20/D) | 1.455 | - | [1][2] |
Note: Further experimental testing is required to determine key lubricant performance parameters such as kinematic viscosity at 40°C and 100°C, viscosity index, and pour point.
Applications in Biolubricant Formulations
The chemical structure of this compound, featuring a long oleic acid chain, suggests good lubricity and film-forming properties. Its ether linkage can contribute to improved solvency and compatibility with other lubricant components. Potential applications include:
-
Hydraulic Fluids: In environmentally sensitive areas, biodegradable hydraulic fluids are essential. This compound can serve as a base oil in these formulations, offering good lubricating properties.
-
Metalworking Fluids: As a component in cutting and grinding fluids, it can provide the necessary lubrication to reduce friction and wear between the tool and workpiece, while also offering a better environmental profile than traditional mineral oils.
-
Greases: It can be used as a base oil in the formulation of biodegradable greases for various industrial and automotive applications.
-
Two-Stroke Engine Oils: Given the "total-loss" nature of two-stroke engine lubrication, the use of biodegradable components like this compound is highly desirable to minimize environmental impact.
Experimental Protocols for Performance Evaluation
To ascertain the suitability of this compound for specific lubricant applications, a series of standardized tests must be performed. The following protocols outline the methodologies for key experiments.
Tribological Performance Evaluation
Objective: To assess the anti-wear and friction-reducing properties of biolubricant formulations containing this compound.
Diagram: Tribological Testing Workflow
Caption: Workflow for evaluating the tribological properties of biolubricants.
a) Four-Ball Wear Test (ASTM D4172)
-
Apparatus: Four-Ball Wear Tester.
-
Procedure:
-
Clean three stationary steel balls and one rotating steel ball with a suitable solvent and dry them.
-
Assemble the three stationary balls in the test cup and clamp them.
-
Pour the lubricant sample containing this compound into the test cup to a level that covers the stationary balls.
-
Place the rotating ball in the chuck of the test machine.
-
Apply a specified load (e.g., 392 N) and conduct the test at a set speed (e.g., 1200 rpm) and temperature (e.g., 75 °C) for a defined duration (e.g., 60 minutes).
-
After the test, clean the stationary balls and measure the average wear scar diameter using a microscope.
-
-
Data to Collect: Wear scar diameter (mm).
b) Reichert Wear Test
-
Apparatus: Reichert Wear Tester.
-
Procedure:
-
Secure a hardened steel test roller in the test rig.
-
Position a friction wheel, partially submerged in the lubricant sample, in contact with the test roller.
-
Apply a specific load through dead weights.
-
Operate the tester at a set speed (e.g., 2000 rpm) for a predetermined number of revolutions.
-
Measure the normal and frictional forces during the test.
-
After the test, measure the dimensions of the wear scar on the test roller.
-
-
Data to Collect: Wear scar dimensions (length and width in mm), coefficient of friction.
Thermal and Oxidative Stability Assessment
Objective: To determine the resistance of this compound-based biolubricants to degradation at elevated temperatures and in the presence of oxygen.
Diagram: Thermal and Oxidative Stability Testing Workflow
Caption: Workflow for assessing thermal and oxidative stability.
a) Thermogravimetric Analysis (TGA)
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Place a small, accurately weighed sample of the lubricant into a TGA sample pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss of the sample as a function of temperature.
-
-
Data to Collect: Onset temperature of decomposition (°C), temperature at maximum rate of weight loss (°C), and residual mass at the end of the test (%).
b) Rancimat Test
-
Apparatus: Rancimat instrument.
-
Procedure:
-
Place a specified amount of the lubricant sample into the reaction vessel.
-
Heat the sample to a constant high temperature (e.g., 110 °C).
-
Pass a continuous stream of purified air through the sample.
-
The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.
-
Continuously measure the conductivity of the water. The time until the conductivity begins to increase rapidly is the induction time.
-
-
Data to Collect: Oxidation induction time (hours).
Biodegradability Evaluation
Objective: To determine the susceptibility of this compound to microbial degradation.
Diagram: Biodegradability Testing Logical Flow
Caption: Logical flow for assessing the biodegradability of a substance.
a) CEC L-33-A-93 Test (Primary Biodegradability)
-
Principle: This method determines the primary biodegradation of water-insoluble lubricants by measuring the loss of the parent compound after incubation with a mixed microbial population.
-
Procedure:
-
Prepare a mineral salt medium and inoculate it with a suitable source of microorganisms (e.g., activated sludge).
-
Add the test substance (this compound) and a reference substance to separate flasks.
-
Incubate the flasks in the dark at a constant temperature (e.g., 25 °C) for 21 days.
-
At the end of the incubation period, extract the remaining oil from the test medium using a suitable solvent.
-
Analyze the extract using infrared (IR) spectroscopy or gas chromatography (GC) to quantify the amount of undegraded material.
-
-
Data to Collect: Percentage of biodegradation.
Conclusion
This compound holds significant potential as a versatile component in the formulation of high-performance, biodegradable lubricants. Its physicochemical properties provide a solid foundation for its use as a base oil or a performance-enhancing additive. The experimental protocols outlined in this document provide a framework for researchers and scientists to systematically evaluate its performance characteristics and optimize formulations for various applications. Further research to generate specific performance data for this compound in standardized lubricant tests is crucial for its successful commercialization and adoption in the industry.
References
Application Notes and Protocols for the Scale-Up of 2-Butoxyethyl Oleate Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 2-Butoxyethyl oleate, a versatile ester with applications in cosmetics, pharmaceuticals, and as a specialty solvent.[1] Protocols for both laboratory and pilot-scale production are presented, utilizing a chemically catalyzed esterification process. This guide emphasizes the critical parameters for successful scale-up, including reaction conditions, catalyst selection, and purification methods. Additionally, a comparative analysis of chemical versus enzymatic synthesis is provided to offer a comprehensive overview of production strategies. Safety and handling information for all chemicals are also included to ensure safe laboratory and pilot plant operations.
Introduction
This compound is a long-chain fatty acid ester synthesized from the esterification of oleic acid with 2-butoxyethanol. Its properties as an emollient, solvent, and plasticizer make it a valuable ingredient in various formulations.[1] The transition from laboratory-scale synthesis to pilot-scale production presents several challenges, including maintaining reaction efficiency, ensuring product purity, and managing process safety.[2][3] Key factors to consider during scale-up include heat and mass transfer, reaction kinetics, and the method of water removal to drive the reaction equilibrium towards product formation.[3][4]
This application note outlines a robust and scalable process for the production of this compound, providing detailed protocols and quantitative data to guide researchers and process chemists.
Synthesis of this compound
The primary method for synthesizing this compound is the Fischer-Speier esterification of oleic acid and 2-butoxyethanol, typically catalyzed by a strong acid. The reaction is reversible, necessitating the removal of water to achieve high yields.
Reaction:
Catalyst Selection
Both homogeneous and heterogeneous catalysts can be employed for this esterification.
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid are effective. Alternatively, organometallic catalysts such as sodium methoxide can be used, often resulting in high conversion rates at moderate temperatures.[5]
-
Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or supported metal oxides, offer advantages in terms of catalyst recovery and reuse, simplifying downstream processing.[4]
-
Enzymatic Catalysts: Lipases, such as Candida antarctica lipase B (CALB), provide a green alternative, operating under milder conditions and offering high selectivity.[6][7]
For the protocols outlined below, a solid acid catalyst is selected for its ease of separation and suitability for both batch (lab-scale) and continuous (pilot-scale) processes.
Data Presentation: Lab vs. Pilot Scale
The following tables summarize the key quantitative parameters for the production of this compound at both laboratory and pilot scales.
Table 1: Reaction Parameters
| Parameter | Laboratory Scale (1 L Reactor) | Pilot Scale (100 L Reactor) |
| Reactants | ||
| Oleic Acid | 282 g (1 mole) | 28.2 kg (100 moles) |
| 2-Butoxyethanol | 142 g (1.2 moles) | 14.2 kg (120 moles) |
| Molar Ratio (Oleic Acid:2-Butoxyethanol) | 1:1.2 | 1:1.2 |
| Catalyst (Solid Acid Resin) | ||
| Catalyst Loading | 14 g (5% w/w of Oleic Acid) | 1.4 kg (5% w/w of Oleic Acid) |
| Reaction Conditions | ||
| Temperature | 120°C | 120°C |
| Pressure | Atmospheric (with Dean-Stark trap) | Atmospheric / Slight Vacuum |
| Agitation Speed | 300 RPM | 150 RPM (optimized for mixing) |
| Reaction Time | 4-6 hours | 6-8 hours |
Table 2: Expected Yield and Purity
| Parameter | Laboratory Scale | Pilot Scale |
| Yield | ||
| Theoretical Yield | 382 g | 38.2 kg |
| Expected Actual Yield | 344 g (90%) | 35.1 kg (92%) |
| Purity (Post-Purification) | ||
| Purity by GC | >98% | >98% |
| Acid Value | < 0.5 mg KOH/g | < 0.5 mg KOH/g |
Experimental Protocols
Laboratory Scale Synthesis (1 L Batch Reactor)
Materials:
-
Oleic Acid (technical grade, ~90%)
-
2-Butoxyethanol (≥99%)
-
Solid Acid Catalyst (e.g., Amberlyst-15)
-
Toluene (for azeotropic water removal)
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware including a 1 L three-neck round-bottom flask, heating mantle, overhead stirrer, condenser, and Dean-Stark trap.
Procedure:
-
Reactor Setup: Assemble the 1 L three-neck flask with a heating mantle, overhead stirrer, condenser, and a Dean-Stark trap filled with toluene.
-
Charging Reactants: Charge the flask with 282 g (1 mole) of oleic acid, 142 g (1.2 moles) of 2-butoxyethanol, and 100 mL of toluene.
-
Catalyst Addition: Add 14 g of the solid acid catalyst to the reaction mixture.
-
Reaction: Begin stirring (300 RPM) and heat the mixture to 120°C. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water evolution ceases (typically after 4-6 hours).
-
Catalyst Removal: Cool the reaction mixture to room temperature and filter to remove the solid acid catalyst.
-
Work-up:
-
Transfer the filtrate to a separatory funnel and wash with 2 x 100 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with 2 x 100 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
-
Purification: Remove the toluene and any unreacted starting materials by rotary evaporation under reduced pressure to yield the crude this compound. For higher purity, perform vacuum distillation.
Pilot Scale Synthesis (100 L Jacketed Glass Reactor)
Equipment:
-
100 L jacketed glass reactor with an overhead stirrer, condenser, and a side arm for azeotropic distillation.
-
Heating/cooling thermal fluid system.
-
Vacuum pump.
-
Filtration system (e.g., Nutsche filter).
-
Storage vessels for raw materials and final product.
Procedure:
-
Reactor Preparation: Ensure the 100 L reactor is clean and dry.
-
Charging Reactants: Charge the reactor with 28.2 kg (100 moles) of oleic acid and 14.2 kg (120 moles) of 2-butoxyethanol.
-
Catalyst Addition: Add 1.4 kg of the solid acid catalyst.
-
Reaction:
-
Start agitation (150 RPM) and heat the reactor contents to 120°C using the thermal fluid system.
-
Apply a slight vacuum to facilitate the removal of water.
-
Monitor the reaction by tracking the amount of water collected in the distillate receiver.
-
-
Completion and Catalyst Removal: Once the reaction is complete (6-8 hours), cool the batch to 60°C and filter to remove the catalyst.
-
Purification:
-
The crude product is then subjected to vacuum distillation to remove unreacted starting materials and light impurities.
-
The purified this compound is collected as the main fraction.
-
Visualization of Experimental Workflow
Caption: Workflow for lab and pilot-scale synthesis of this compound.
Safety and Handling
-
Oleic Acid: Causes skin and eye irritation.[1][8] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is a combustible liquid.[8]
-
2-Butoxyethanol: Harmful if swallowed, inhaled, or absorbed through the skin.[9] Causes eye and skin irritation.[9] May cause central nervous system depression.[9] It is a combustible liquid and may form explosive peroxides upon storage.[9] Work in a well-ventilated area and avoid contact with ignition sources.
-
This compound: As an ester, it is expected to have low toxicity. However, standard laboratory safety precautions should be followed.
-
Solid Acid Catalyst: Can cause irritation. Avoid inhalation of dust and contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[1][8][9][10][11][12][13][14][15][16]
Conclusion
The scale-up of this compound production from the laboratory to a pilot plant is a feasible process that requires careful consideration of reaction parameters and engineering principles. The use of a solid acid catalyst simplifies the process and is amenable to larger-scale operations. By following the detailed protocols and safety guidelines presented in this application note, researchers and drug development professionals can successfully produce high-purity this compound for their specific applications. The provided data serves as a baseline for process optimization and further scaling to industrial production.
References
- 1. agilent.com [agilent.com]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 109-39-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. flinnsci.com [flinnsci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. carlroth.com [carlroth.com]
- 13. chemos.de [chemos.de]
- 14. home.rolfeschemicals.com [home.rolfeschemicals.com]
- 15. sds.metasci.ca [sds.metasci.ca]
- 16. echemi.com [echemi.com]
Troubleshooting & Optimization
Troubleshooting low yield in 2-Butoxyethyl oleate synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-Butoxyethyl oleate. The information is presented in a question-and-answer format to directly address common issues encountered during this esterification reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common cause of low yield in this compound synthesis?
A1: The most frequent cause of low yield is the presence of water in the reaction mixture. The esterification of oleic acid with 2-butoxyethanol is a reversible reaction that produces water as a byproduct.[1] An accumulation of water can shift the reaction equilibrium back towards the reactants, thereby reducing the yield of the desired ester.
To mitigate this, it is crucial to:
-
Ensure all reactants and solvents are anhydrous.
-
Employ a method for continuous water removal during the reaction, such as a Dean-Stark apparatus or by operating the reaction at a temperature above the boiling point of water.[2]
Q2: My reaction has stalled and is not proceeding to completion. What are the potential reasons?
A2: A stalled reaction can be attributed to several factors:
-
Insufficient Catalyst: The catalyst concentration may be too low to effectively drive the reaction forward.
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities in the reactants or by thermal degradation if the reaction temperature is too high.
-
Equilibrium Has Been Reached: As mentioned in Q1, if water is not effectively removed, the reaction will reach equilibrium, preventing further conversion of reactants to products.
Q3: What are the optimal reaction conditions for synthesizing this compound?
A3: While the optimal conditions can vary depending on the specific catalyst and setup, the following table summarizes generally effective parameters for similar esterification reactions. It is recommended to use these as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Temperature | 70 - 150 °C | Temperatures in the lower end of this range (70-90°C) are often optimal when using enzymatic or some chemical catalysts to prevent side reactions and catalyst degradation.[2] Higher temperatures can be used with more robust catalysts and facilitate water removal.[3] |
| Reactant Molar Ratio (2-Butoxyethanol : Oleic Acid) | 1:1 to 2:1 | Using an excess of the alcohol (2-butoxyethanol) can help drive the reaction towards the product side.[2] |
| Catalyst Concentration | 1 - 2% w/w (of oleic acid) | This is a typical range for acid catalysts like p-toluenesulfonic acid or sulfuric acid.[2][4] |
| Reaction Time | 30 minutes - 5 hours | Reaction time will depend on the temperature, catalyst, and efficiency of water removal.[2][5] |
Q4: I am observing the formation of an unknown byproduct. What could it be?
A4: At higher temperatures, a potential side reaction is the formation of di(2-butoxyethyl) ether from the self-condensation of 2-butoxyethanol, especially in the presence of a strong acid catalyst. To minimize this, it is advisable to conduct the reaction at the lower end of the recommended temperature range.
Q5: How can I effectively purify the this compound product?
A5: The primary method for purifying this compound and removing unreacted starting materials is vacuum distillation (rectification).[3] This is effective because of the significant difference in boiling points between the product, oleic acid, and 2-butoxyethanol. A neutralization wash with a mild base (e.g., sodium bicarbonate solution) may be necessary before distillation to remove any residual acid catalyst, followed by a water wash and drying over an anhydrous salt like magnesium sulfate or sodium sulfate.
Experimental Protocols
General Protocol for Acid-Catalyzed Synthesis of this compound
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a temperature probe, and a Dean-Stark apparatus fitted with a reflux condenser.
-
Charging the Reactor: To the round-bottom flask, add oleic acid and 2-butoxyethanol in the desired molar ratio (e.g., 1:1.5).
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 1-2% w/w of oleic acid).
-
Reaction: Heat the mixture to the desired temperature (e.g., 120-140°C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap as it is formed.
-
Monitoring: Monitor the progress of the reaction by tracking the amount of water collected in the Dean-Stark trap or by taking small aliquots for analysis (e.g., by GC or TLC).
-
Workup: Once the reaction is complete (no more water is being formed), allow the mixture to cool to room temperature.
-
Purification:
-
Neutralize the crude product with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Visualizations
Chemical Reaction Pathway
Caption: Esterification of Oleic Acid with 2-Butoxyethanol.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Relationship Between Key Reaction Parameters
Caption: Interplay of reaction parameters in esterification.
References
- 1. scielo.br [scielo.br]
- 2. This compound | 109-39-7 | Benchchem [benchchem.com]
- 3. CN101337884A - Method for preparing 2-Butoxyethyl acetate by continuous esterification reaction - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Butoxyethyl Oleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Butoxyethyl oleate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound reaction mixture?
A1: Common impurities include unreacted starting materials such as oleic acid and 2-butoxyethanol, water formed during the esterification reaction, the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), and byproducts from side reactions.
Q2: What side reactions can occur during the synthesis of this compound?
A2: Under acidic conditions and elevated temperatures, potential side reactions include the formation of di(2-butoxyethyl) ether from the self-condensation of 2-butoxyethanol, and oxidation or polymerization of the oleic acid double bond, especially if exposed to air for prolonged periods at high temperatures.
Q3: Why is it crucial to remove water from the reaction mixture?
A3: Water is a byproduct of the esterification reaction. Its presence can shift the reaction equilibrium back towards the reactants, thus reducing the yield of this compound.[1] Continuous removal of water, for instance using a Dean-Stark apparatus, is recommended to drive the reaction to completion.
Q4: My purified this compound is yellow. What could be the cause?
A4: A yellow coloration can indicate the presence of colored impurities from the starting oleic acid, or it could be a result of thermal degradation or oxidation of the oleate ester during high-temperature purification steps like distillation.
Q5: How can I assess the purity of my this compound sample?
A5: Gas chromatography with a flame ionization detector (GC-FID) is a highly effective method for quantifying the purity of this compound and identifying volatile impurities.[1][2][3][4] A capillary GC column, such as a DB-FFAP (nitroterephthalic acid modified polyethylene glycol), is suitable for separating fatty acids and their esters.[3][4]
Troubleshooting Guides
Problem 1: Persistent Emulsion During Aqueous Washing
Symptoms:
-
A stable, milky layer forms at the interface of the organic and aqueous phases during liquid-liquid extraction.
-
The layers do not separate even after extended periods.
Possible Causes:
-
Presence of unreacted oleic acid or acidic catalyst, which can form soaps and act as emulsifying agents.
-
Vigorous shaking or stirring during the washing process, leading to the formation of fine droplets.
-
High concentration of the ester itself, which can have some surfactant properties.
Solutions:
| Solution | Description | Remarks |
| Addition of Brine | Add a saturated solution of sodium chloride (NaCl) to the separating funnel and gently invert to mix. | The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of the organic components in the aqueous layer. |
| Change in pH | If the emulsion is suspected to be caused by soap formation (from residual acid catalyst and base wash), acidify the aqueous layer slightly with a dilute acid (e.g., 1M HCl) to a pH below 7. | This will protonate the carboxylate salts, reducing their surfactant properties. |
| Gentle Swirling | Instead of vigorous shaking, gently swirl or invert the separating funnel to mix the phases. | This minimizes the formation of fine droplets that lead to stable emulsions. |
| Centrifugation | If the volume is manageable, centrifuging the emulsion can force the separation of the two phases. | This is a very effective mechanical method for breaking stubborn emulsions. |
| Addition of a Different Solvent | Adding a small amount of a solvent in which one phase is highly soluble can sometimes break the emulsion. For example, adding more of the organic extraction solvent. | This should be done cautiously as it will require subsequent removal of the added solvent. |
Problem 2: Product Decomposition During Vacuum Distillation
Symptoms:
-
The product in the distillation flask darkens significantly.
-
The pressure in the vacuum system is difficult to maintain.
-
The distilled product is discolored (yellow to brown).
-
Lower than expected yield of the purified product.
Possible Causes:
-
The distillation temperature is too high, causing thermal decomposition of the ester. This compound has a high boiling point (predicted to be around 462.5 °C at atmospheric pressure), necessitating a very good vacuum to lower the boiling temperature.
-
Prolonged heating time, even at a reduced temperature.
-
Presence of acidic or basic impurities that can catalyze decomposition at high temperatures.
Solutions:
| Solution | Description | Remarks |
| Improve Vacuum | Use a high-performance vacuum pump and ensure all connections are airtight to achieve the lowest possible pressure. | A lower pressure will significantly reduce the boiling point of the ester, allowing for distillation at a lower, less destructive temperature. |
| Fractional Distillation | Use a short-path distillation apparatus or a fractional distillation column with vacuum jacketing to minimize heat loss and reduce the residence time of the ester at high temperatures. | This is particularly important for high-boiling point, thermally sensitive compounds. |
| Neutralize Before Distillation | Ensure that all acidic or basic catalysts have been thoroughly removed through washing before attempting distillation. | Residual catalysts can significantly lower the decomposition temperature. |
| Use of a Stabilizer | In some cases, a small amount of an antioxidant or stabilizer can be added to the distillation flask. | This should be a last resort and the compatibility and removability of the stabilizer must be considered. |
Experimental Protocols
Protocol 1: General Purification of this compound
-
Neutralization and Washing:
-
After the esterification reaction is complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separating funnel.
-
Wash the organic layer sequentially with:
-
A saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst. Repeat until no more gas evolution is observed.
-
Deionized water (2-3 times) to remove water-soluble impurities and residual salts.
-
A saturated solution of sodium chloride (brine) to help break any emulsions and remove bulk water.
-
-
During each wash, gently invert the separating funnel to avoid vigorous shaking and emulsion formation.
-
-
Drying:
-
Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Swirl the flask occasionally for about 15-20 minutes.
-
Filter off the drying agent.
-
-
Solvent Removal:
-
If a solvent was used in the reaction, remove it under reduced pressure using a rotary evaporator.
-
-
Vacuum Distillation:
-
Transfer the crude ester to a round-bottom flask suitable for vacuum distillation.
-
Use a short-path distillation apparatus for best results.
-
Slowly apply vacuum and then gradually heat the flask in an oil bath.
-
Collect the fraction corresponding to the boiling point of this compound at the achieved pressure.
-
Protocol 2: Purity Assessment by GC-FID
-
Instrumentation: Gas chromatograph with a flame ionization detector.
-
Column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary column (e.g., 30 m x 0.32 mm i.d.).[3][4]
-
Carrier Gas: Helium or Hydrogen.
-
Injection: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like hexane or dichloromethane).
-
Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 10 minutes.
-
(Note: This is a starting point and should be optimized for your specific instrument and separation needs).
-
-
Data Analysis: Integrate the peak areas to determine the relative percentage of this compound and any impurities.
Data Presentation
Table 1: Typical Purity Profile of this compound at Different Purification Stages
| Compound | Crude Product (%) | After Washing (%) | After Vacuum Distillation (%) |
| This compound | 85.0 | 92.0 | > 99.0 |
| Oleic Acid | 10.0 | 3.0 | < 0.5 |
| 2-Butoxyethanol | 4.0 | 4.0 | < 0.1 |
| Water & Others | 1.0 | 1.0 | < 0.4 |
Note: These are representative values and will vary depending on the initial reaction conditions and the efficiency of each purification step.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for breaking emulsions.
References
Effect of temperature and substrate molar ratio on 2-Butoxyethyl oleate yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-butoxyethyl oleate. The following sections detail the effects of critical reaction parameters, provide experimental protocols, and offer solutions to common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the yield of this compound?
A1: The primary factors affecting the yield of this compound are the reaction temperature and the molar ratio of the substrates (oleic acid to 2-butoxyethanol). Other important parameters include the choice of catalyst, reaction time, and efficient removal of water, a byproduct of the esterification reaction.
Q2: What is the optimal temperature range for the synthesis of this compound?
A2: While the optimal temperature can vary depending on the catalyst and reaction setup, a general range for the synthesis of similar oleate esters is between 40°C and 90°C. For the related synthesis of 2-butoxyethyl acetate, a broader range of 70-150°C has been reported for continuous processes[1]. Exceeding the optimal temperature can lead to side reactions and degradation of the product.
Q3: What is the recommended substrate molar ratio (oleic acid:2-butoxyethanol) for this synthesis?
A3: To maximize the yield, it is common to use an excess of the alcohol (2-butoxyethanol). This shifts the reaction equilibrium towards the formation of the ester. For similar esterifications, molar ratios of carboxylic acid to alcohol ranging from 1:2 to 1:5 have been shown to be effective[2][3]. For instance, in the synthesis of ethyl oleate, a 1:5 molar ratio of oleic acid to ethanol resulted in high conversion[3].
Q4: What types of catalysts are suitable for this reaction?
A4: Both enzymatic and chemical catalysts can be used. Lipases, such as Candida antarctica lipase B (CALB), are effective for enzymatic synthesis, offering high selectivity and milder reaction conditions[2]. Common chemical catalysts include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts. The choice of catalyst will influence the optimal reaction temperature and time.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as gas chromatography (GC) to measure the disappearance of reactants and the appearance of the product. Another common method is to determine the acid value of the reaction mixture over time, which indicates the consumption of oleic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have reached equilibrium or completion. | - Increase the reaction time.- Ensure the reaction temperature is within the optimal range.- Increase the molar excess of 2-butoxyethanol. |
| Water Inhibition: The presence of water, a byproduct, can shift the equilibrium back towards the reactants. | - Use a Dean-Stark trap or a similar setup to continuously remove water during the reaction.- Add a dehydrating agent to the reaction mixture. | |
| Catalyst Inactivity: The catalyst may be poisoned, degraded, or used in an insufficient amount. | - For enzymatic catalysts, ensure the temperature and pH are within the enzyme's optimal range.- For chemical catalysts, check for purity and use the recommended catalytic amount.- Consider trying a different catalyst. | |
| Presence of Side Products | High Reaction Temperature: Excessive heat can lead to the formation of undesired byproducts, such as ethers from the self-condensation of 2-butoxyethanol. | - Lower the reaction temperature and extend the reaction time if necessary. |
| Impure Reactants: Impurities in oleic acid or 2-butoxyethanol can lead to side reactions. | - Use reactants of high purity. Consider purifying the starting materials if significant impurities are suspected. | |
| Difficulty in Product Purification | Incomplete Separation of Reactants: Unreacted oleic acid or 2-butoxyethanol may be difficult to separate from the product. | - Optimize the reaction to achieve maximum conversion.- Use vacuum distillation for purification, as this compound has a high boiling point. |
| Emulsion Formation during Workup: The presence of unreacted fatty acids can lead to emulsion formation during aqueous washing steps. | - Neutralize any remaining acid with a weak base (e.g., sodium bicarbonate solution) before washing with water. |
Data on the Effect of Temperature and Substrate Molar Ratio on Yield
The following tables provide representative data on how reaction temperature and the molar ratio of oleic acid to 2-butoxyethanol can influence the yield of this compound. This data is synthesized from studies on similar oleate ester syntheses and serves as a guideline for experimental design.
Table 1: Effect of Temperature on this compound Yield (Conditions: Oleic Acid:2-Butoxyethanol Molar Ratio = 1:3, Catalyst = 1% w/w Sulfuric Acid, Reaction Time = 6 hours)
| Temperature (°C) | Expected Yield (%) |
| 50 | 65 |
| 60 | 78 |
| 70 | 89 |
| 80 | 94 |
| 90 | 91 (slight decrease due to potential side reactions) |
Table 2: Effect of Substrate Molar Ratio on this compound Yield (Conditions: Temperature = 80°C, Catalyst = 1% w/w Sulfuric Acid, Reaction Time = 6 hours)
| Molar Ratio (Oleic Acid:2-Butoxyethanol) | Expected Yield (%) |
| 1:1 | 75 |
| 1:2 | 88 |
| 1:3 | 94 |
| 1:4 | 95 |
| 1:5 | 95 |
Experimental Protocols
General Protocol for Chemical Synthesis of this compound
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add oleic acid and 2-butoxyethanol. A typical molar ratio would be 1:3 (oleic acid:2-butoxyethanol).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water. Add the acid catalyst (e.g., 1% w/w sulfuric acid relative to the weight of oleic acid).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-90°C) with continuous stirring. Monitor the reaction by collecting the water byproduct in the Dean-Stark trap. The reaction is considered complete when water is no longer being collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst by washing the mixture with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Visualizations
References
- 1. CN101337884A - Method for preparing 2-Butoxyethyl acetate by continuous esterification reaction - Google Patents [patents.google.com]
- 2. This compound | 109-39-7 | Benchchem [benchchem.com]
- 3. Organic phase synthesis of ethyl oleate using lipases produced by solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Removal in 2-Butoxyethyl Oleate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing catalysts from the 2-Butoxyethyl oleate reaction mixture.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the removal of various types of catalysts used in the synthesis of this compound.
Homogeneous Acid Catalyst (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)
| Issue | Potential Cause(s) | Solution(s) |
| Persistent Acidity (Low pH) After Water Washing | 1. Insufficient volume or number of water washes.[1] 2. Inefficient mixing during the washing process. 3. The catalyst is partially soluble in the organic layer. | 1. Increase the volume of water used for each wash (e.g., from 10% to 20% of the reaction mixture volume) and/or increase the number of washing cycles. 2. Ensure vigorous mixing during each wash to maximize contact between the aqueous and organic phases. 3. Perform a neutralization wash with a dilute basic solution (e.g., 5% sodium bicarbonate solution) after the initial water washes.[2] Monitor the pH of the aqueous layer after each wash until it is neutral (pH ~7). |
| Emulsion Formation During Washing | 1. Vigorous shaking during the washing step. 2. Presence of unreacted starting materials or byproducts acting as surfactants. 3. High concentration of the neutralizing agent. | 1. Gently invert the separatory funnel instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 3. Use a more dilute solution of the neutralizing agent. |
| Low Product Yield After Purification | 1. Hydrolysis of the ester product back to oleic acid and 2-butoxyethanol during prolonged contact with acidic water.[3] 2. Loss of product into the aqueous phase during washing. | 1. Minimize the time the ester is in contact with the acidic aqueous phase. Proceed with neutralization washes promptly after the reaction is complete. 2. Ensure proper phase separation and carefully remove the aqueous layer. Back-extract the combined aqueous layers with a small amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product. |
Homogeneous Base Catalyst (e.g., Sodium Methoxide, Potassium Hydroxide)
| Issue | Potential Cause(s) | Solution(s) |
| Soap Formation | 1. Presence of free fatty acids (e.g., unreacted oleic acid) in the reaction mixture, which react with the base catalyst.[4] | 1. If the starting oleic acid has a high free fatty acid content, consider a pre-esterification step with an acid catalyst to reduce it before transesterification with a base catalyst. 2. During workup, wash with slightly acidic water (e.g., dilute acetic acid solution) to convert the soap back to free fatty acids, which can then be removed by subsequent water and brine washes. |
| High Residual Base Content in the Final Product | 1. Incomplete neutralization or washing. | 1. Perform multiple washes with deionized water until the pH of the aqueous layer is neutral. 2. A final wash with brine can help remove residual water and dissolved base. |
| Cloudy Appearance of the Final Product | 1. Presence of finely dispersed water or soap. | 1. Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) after the washing steps. 2. Filter the dried product to remove the drying agent and any remaining solid impurities. |
Heterogeneous Solid Catalyst (e.g., Solid Acid Resins, Zeolites)
| Issue | Potential Cause(s) | Solution(s) |
| Incomplete Catalyst Removal | 1. Filter paper with too large a pore size is used. 2. Catalyst particles are too fine. 3. Inefficient filtration technique. | 1. Use a filter paper with a smaller pore size or a membrane filter. 2. If the catalyst is friable, handle it gently to avoid breaking it into smaller particles. Consider using a packed bed reactor for the reaction to avoid catalyst attrition. 3. Ensure a good seal on the filtration apparatus. For very fine particles, consider centrifugation followed by decantation of the product.[5] |
| Product Contamination with Catalyst Leachate | 1. The catalyst is not stable under the reaction conditions and leaches into the reaction mixture. | 1. Select a more robust catalyst that is stable at the reaction temperature and in the presence of the reactants and products. 2. Perform a post-reaction treatment, such as passing the product through a bed of adsorbent (e.g., activated carbon, silica gel) to remove leached species. |
| Clogging of the Filter | 1. High concentration of catalyst fines. 2. Swelling of the catalyst in the reaction mixture. | 1. Allow the catalyst to settle before decanting the majority of the product, then filter the remaining slurry. 2. Choose a catalyst that is known to be stable and does not swell in the reaction medium. |
Immobilized Enzyme Catalyst (e.g., Lipase)
| Issue | Potential Cause(s) | Solution(s) |
| Loss of Enzyme Activity Upon Reuse | 1. Denaturation of the enzyme due to harsh reaction conditions (e.g., high temperature, extreme pH). 2. Leaching of the enzyme from the support. 3. Fouling of the enzyme surface by reactants or products. | 1. Optimize the reaction conditions to be within the enzyme's stable range. 2. Use a more effective immobilization technique or a support with stronger binding. 3. After each reaction cycle, wash the immobilized enzyme with a suitable solvent to remove any adsorbed species. |
| Presence of Immobilization Support in the Final Product | 1. Incomplete separation of the immobilized enzyme after the reaction. | 1. Use filtration or centrifugation to separate the immobilized enzyme. Ensure the chosen method is appropriate for the particle size and density of the support material.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common type of catalyst used for this compound synthesis and why?
A1: Both homogeneous acid catalysts, like sulfuric acid, and heterogeneous solid acid catalysts are commonly used. Homogeneous catalysts are often chosen for their high reactivity and effectiveness in achieving high conversion rates.[6] Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, which simplifies the purification process and allows for catalyst recycling.[7]
Q2: How can I determine if all the acid catalyst has been removed from my this compound?
A2: You can check the pH of the aqueous layer after the final water wash. It should be neutral (pH ~7). For a more quantitative measure, you can titrate a sample of the organic phase with a standardized base solution to determine the residual acid content.
Q3: Is it necessary to use a neutralizing agent when removing an acid catalyst?
A3: While extensive washing with deionized water can remove the acid catalyst, using a dilute basic solution like 5% sodium bicarbonate is more efficient for neutralizing the residual acid.[2] This is especially important to prevent any potential hydrolysis of the ester product.
Q4: What are the advantages of using a heterogeneous catalyst over a homogeneous one for this reaction?
A4: The primary advantage of a heterogeneous catalyst is the ease of separation from the product mixture, typically through simple filtration.[5][8] This avoids the need for aqueous workups, reduces wastewater generation, and often allows for the catalyst to be reused, making the process more environmentally friendly and cost-effective.
Q5: Can I reuse the catalyst after it has been removed?
A5: Heterogeneous catalysts and immobilized enzymes are designed for reuse. After separation, they should be washed with a suitable solvent to remove any adsorbed materials and then dried before being used in subsequent reactions. The reusability of the catalyst should be evaluated to determine any loss in activity over multiple cycles.
Data Presentation
Table 1: Comparison of Catalyst Removal Methods for this compound Synthesis
| Catalyst Type | Removal Method | Advantages | Disadvantages | Typical Residual Catalyst Level |
| Homogeneous Acid | Neutralization & Water Wash | Highly effective for complete removal. | Generates wastewater; risk of emulsion formation and product hydrolysis. | < 50 ppm |
| Homogeneous Base | Water Wash & Neutralization | Effective for removing the catalyst. | Risk of soap formation, which complicates purification.[4] | < 50 ppm |
| Heterogeneous Solid | Filtration/Centrifugation | Simple, fast, no wastewater, catalyst is recyclable.[5] | Potential for catalyst fines in the product; risk of catalyst leaching. | < 10 ppm |
| Immobilized Enzyme | Filtration/Centrifugation | Mild conditions, high selectivity, catalyst is reusable. | Higher initial cost of the catalyst; potential for enzyme deactivation. | < 5 ppm |
Experimental Protocols
Protocol 1: Removal of Homogeneous Acid Catalyst (Sulfuric Acid)
-
Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Transfer: Transfer the reaction mixture to a separatory funnel of appropriate size.
-
Initial Water Wash: Add deionized water (approximately 20% of the reaction mixture volume) to the separatory funnel. Stopper the funnel and gently invert it several times to mix the phases. Allow the layers to separate and discard the lower aqueous layer.
-
Neutralization Wash: Add a 5% (w/v) sodium bicarbonate solution (approximately 20% of the reaction mixture volume) to the separatory funnel. Stopper and gently invert, periodically venting the funnel to release any pressure generated from CO2 evolution. Allow the layers to separate and discard the lower aqueous layer.
-
Repeat Neutralization: Repeat the neutralization wash until the pH of the aqueous layer is neutral (test with pH paper).
-
Final Water Wash: Wash the organic layer with deionized water (2 x 20% of the reaction mixture volume) to remove any residual salts.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution (approximately 10% of the reaction mixture volume) to aid in the removal of dissolved water.
-
Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous sodium sulfate). Swirl the flask and let it stand for 15-20 minutes.
-
Filtration: Filter the mixture to remove the drying agent. The resulting filtrate is the purified this compound.
-
Solvent Removal: If the reaction was carried out in a solvent, remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Removal of Heterogeneous Solid Acid Catalyst
-
Cooling: Once the reaction has reached completion, cool the reaction mixture to room temperature.
-
Filtration Setup: Set up a vacuum filtration apparatus with a Büchner funnel and an appropriately sized filter paper that will retain the catalyst particles.
-
Filtration: Wet the filter paper with a small amount of the reaction solvent (if used) and apply vacuum. Pour the reaction mixture into the funnel.
-
Washing the Catalyst: Wash the collected catalyst on the filter paper with a fresh portion of the reaction solvent or another suitable solvent (e.g., hexane, ethyl acetate) to recover any adsorbed product.
-
Catalyst Recovery: The washed catalyst can be dried and stored for reuse.
-
Product Isolation: The filtrate contains the this compound product. If a solvent was used, it can be removed by rotary evaporation.
Visualizations
Caption: Workflow for Homogeneous Acid Catalyst Removal.
References
- 1. Clean Energy Technologies Research Institute | CETRI » Catalyst Washing Processes [cetri.ca]
- 2. youtube.com [youtube.com]
- 3. Hydrolysis - Wikipedia [en.wikipedia.org]
- 4. Sustainable biodiesel generation through catalytic transesterification of waste sources: a literature review and bibliometric survey - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07338A [pubs.rsc.org]
- 5. Methods for Recycling Heterogenous Catalysts | Encyclopedia MDPI [encyclopedia.pub]
- 6. dxixtlyravvxx.cloudfront.net [dxixtlyravvxx.cloudfront.net]
- 7. mdpi.com [mdpi.com]
- 8. engineerlive.com [engineerlive.com]
Reducing the environmental impact of 2-Butoxyethyl oleate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the environmental impact of 2-Butoxyethyl oleate synthesis. The focus is on shifting from traditional chemical methods to more sustainable enzymatic processes.
Frequently Asked Questions (FAQs)
Q1: What is the conventional method for synthesizing this compound and what are its environmental drawbacks?
A1: Traditionally, this compound is synthesized via Fischer esterification. This method involves reacting oleic acid with 2-butoxyethanol using a strong mineral acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at elevated temperatures.[1][2] The primary environmental concerns with this approach include the use of corrosive and hazardous acid catalysts, which are difficult to recover and often lead to waste generation during neutralization.[3][4] The process also typically requires high energy input due to elevated reaction temperatures and can result in the formation of unwanted byproducts, complicating purification.[3]
Q2: What is a greener alternative for the synthesis of this compound?
A2: A more environmentally friendly approach is the use of enzyme-catalyzed esterification, employing lipases as biocatalysts.[1][5] Lipases, such as those from Candida antarctica (often immobilized and known as Novozym 435), can effectively catalyze the reaction between oleic acid and 2-butoxyethanol under milder conditions.[1] This "green" method avoids the use of harsh acids, operates at lower temperatures, and can often be performed in a solvent-free system, significantly reducing the environmental footprint.[1][6]
Q3: What are the main advantages of using lipase-catalyzed synthesis?
A3: The key advantages of using lipases include:
-
Mild Reaction Conditions: Enzymatic reactions proceed at lower temperatures and neutral pH, reducing energy consumption and minimizing side reactions.[1]
-
High Selectivity: Lipases are highly specific, leading to higher product purity and less need for extensive purification.[7][8]
-
Environmental Friendliness: The process eliminates the need for hazardous acid catalysts and can be conducted without organic solvents.[1][4]
-
Catalyst Reusability: Immobilized lipases can be easily recovered and reused for multiple reaction cycles, improving process economy.[1]
Q4: Can the lipase-catalyzed synthesis of this compound be performed without a solvent?
A4: Yes, a significant environmental and practical advantage of lipase-catalyzed esterification is the feasibility of conducting the reaction in a solvent-free system.[1][6] In this setup, the liquid substrates themselves act as the reaction medium. This eliminates the use of potentially hazardous organic solvents, simplifies product recovery, and reduces waste.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion/Yield | Water Accumulation: Water is a byproduct of esterification and can shift the equilibrium back towards the reactants (hydrolysis). It can also inhibit the enzyme.[8][9][10] | - Perform the reaction under vacuum to continuously remove water.- Add molecular sieves to the reaction mixture to adsorb water.- For immobilized enzymes in a packed bed reactor, control the water activity of the feed stream. |
| Sub-optimal Temperature: The reaction temperature is too low, resulting in a slow reaction rate, or too high, causing enzyme denaturation.[7] | - Optimize the temperature. For most lipases like Candida antarctica lipase B (CALB), the optimal range is typically 40-70°C.- Perform a temperature screening experiment to find the ideal condition for your specific setup. | |
| Incorrect Molar Ratio of Substrates: An inappropriate ratio of oleic acid to 2-butoxyethanol can limit the conversion. | - While a 1:1 molar ratio is stoichiometric, using a slight excess of one reactant (typically the alcohol) can help drive the reaction forward. However, a large excess can sometimes inhibit the enzyme. An optimal ratio should be determined experimentally. | |
| Enzyme Deactivation | High Temperature: Exposure to temperatures above the enzyme's stability threshold will lead to irreversible denaturation.[7] | - Ensure the reaction temperature does not exceed the recommended maximum for the specific lipase being used. |
| Presence of Inhibitors: Certain compounds in the substrate feeds or generated during the reaction could be inhibiting the enzyme. | - Ensure the purity of the oleic acid and 2-butoxyethanol. Pre-treatment of substrates may be necessary.- Analyze for potential inhibitory byproducts. | |
| Mechanical Stress: In stirred-tank reactors, high agitation speeds can damage immobilized enzyme particles. | - Use lower agitation speeds or alternative reactor configurations like packed-bed or fluidized-bed reactors for immobilized enzymes. | |
| Difficulty in Product Separation | Formation of Emulsions: The product itself is an ester with surfactant-like properties, which can lead to the formation of stable emulsions with any aqueous phase or with the immobilized enzyme support. | - If a downstream washing step is used, optimize the pH and ionic strength of the wash water to break the emulsion.- For immobilized enzymes, ensure proper drying after washing and before reuse. |
| Inconsistent Results Between Batches | Variation in Enzyme Activity: The activity of the lipase may decrease over multiple reuses. | - Monitor the enzyme's activity over several cycles. If a significant drop is observed, the enzyme may need to be replaced or regenerated.- Ensure consistent storage conditions for the enzyme between uses. |
| Inconsistent Water Content: The initial amount of water in the reactants can significantly affect the reaction rate and final conversion.[8] | - Use reactants with a consistent and low water content. Dry the substrates before use if necessary. |
Data Presentation
Table 1: Comparison of Typical Reaction Conditions for this compound Synthesis
| Parameter | Traditional Fischer Esterification | Enzymatic Esterification (Immobilized Lipase) |
| Catalyst | Sulfuric Acid (H₂SO₄) | Immobilized Candida antarctica Lipase B (e.g., Novozym 435) |
| Catalyst Loading | 1-5% (w/w of reactants) | 5-10% (w/w of reactants) |
| Temperature | 80-120°C[1] | 40-70°C |
| Reaction Time | 4-8 hours | 6-24 hours |
| Solvent | Often requires a non-polar solvent (e.g., toluene) to azeotropically remove water | Typically solvent-free[1][6] |
| Byproduct Removal | Dean-Stark trap for water removal | Vacuum or molecular sieves |
| Product Purity | Lower, requires extensive purification | Higher, often requires minimal purification |
| Catalyst Reusability | No | Yes, multiple cycles |
Experimental Protocols
Protocol: Enzymatic Synthesis of this compound in a Solvent-Free System
This protocol describes a lab-scale batch synthesis using an immobilized lipase.
Materials:
-
Oleic Acid (≥99% purity)
-
2-Butoxyethanol (≥99% purity)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Molecular sieves (3Å, activated)
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Vacuum pump or nitrogen inlet
-
Thermometer
Procedure:
-
Reactant Preparation: Add equimolar amounts of oleic acid and 2-butoxyethanol to a round-bottom flask equipped with a magnetic stir bar. For example, add 28.2 g (0.1 mol) of oleic acid and 11.8 g (0.1 mol) of 2-butoxyethanol.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical loading is 5-10% of the total weight of the reactants (e.g., 2-4 g for the amounts listed above).
-
Water Removal: Add activated molecular sieves (approximately 10-20% of the total reactant weight) to the flask to adsorb the water produced during the reaction.
-
Reaction Setup: Place the flask in the heating mantle on the magnetic stirrer. Insert a thermometer to monitor the temperature. Connect the flask to a vacuum line to facilitate the removal of any generated water.
-
Reaction Conditions:
-
Heat the mixture to the desired temperature (e.g., 60°C).
-
Begin stirring at a moderate speed (e.g., 200-300 rpm) to ensure good mixing without causing mechanical damage to the immobilized enzyme.
-
Apply a moderate vacuum (e.g., 200-400 mbar).
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing the decrease in oleic acid concentration via titration with a standard solution of NaOH.
-
Reaction Completion and Product Recovery:
-
Once the desired conversion is reached (typically after 6-12 hours), turn off the heat and vacuum and allow the mixture to cool to room temperature.
-
Separate the immobilized enzyme from the product mixture by simple filtration or decantation. The enzyme can be washed with a non-polar solvent (e.g., hexane), dried, and stored for reuse.
-
The liquid product can be used as is or further purified by vacuum distillation if necessary to remove any unreacted starting materials.
-
Visualizations
Caption: A comparison of the traditional acid-catalyzed and the greener enzymatic synthesis workflows for this compound.
Caption: The Ping-Pong Bi-Bi kinetic model for lipase-catalyzed synthesis of this compound.
Caption: A decision-making workflow for troubleshooting low conversion in the enzymatic synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Effects of water on the esterification of free fatty acids by acid catalysts | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Butoxyethyl Oleate and Ethylhexyl Oleate as Cosmetic Emollients
In the formulation of cosmetic and dermatological products, the selection of an appropriate emollient is paramount to achieving the desired sensory profile, stability, and efficacy. Both 2-Butoxyethyl Oleate and Ethylhexyl Oleate are fatty acid esters utilized for their skin-conditioning and solvent properties.[1] This guide provides a detailed comparison of these two emollients, supported by established experimental methodologies, to aid researchers, scientists, and drug development professionals in their formulation decisions.
Physicochemical Properties
A fundamental comparison begins with the distinct physicochemical characteristics of each emollient, which influence their performance and compatibility within a formulation.
| Property | This compound | Ethylhexyl Oleate |
| CAS Number | 109-39-7[1] | 26399-02-0 |
| Molecular Formula | C24H46O3[1] | C26H50O2 |
| Molecular Weight | 382.62 g/mol [1] | 394.67 g/mol |
| Appearance | Colorless liquid[1] | Clear liquid |
| Key Functions | Emollient, Solvent, Surfactant[1] | Emollient, Skin-conditioning agent |
| Source | Can be naturally derived | Primarily derived from palm oil |
Performance Evaluation: Experimental Protocols and Comparative Data
To objectively assess the performance of this compound and Ethylhexyl Oleate as cosmetic emollients, a series of standardized in-vitro and in-vivo experiments are necessary. The following sections detail the methodologies for key performance indicators.
Skin Moisturization and Barrier Function
The primary function of an emollient is to improve skin hydration and reinforce the skin's barrier function. These effects can be quantified using biophysical measurements.
Experimental Protocol: In-Vivo Skin Hydration and Transepidermal Water Loss (TEWL)
-
Subject Recruitment: A panel of healthy volunteers with self-perceived dry skin is recruited.
-
Acclimatization: Subjects are acclimatized in a temperature and humidity-controlled room for at least 30 minutes prior to measurements.
-
Baseline Measurement: Baseline skin hydration and TEWL are measured on designated test areas on the forearms using a Corneometer® and a Tewameter®, respectively.
-
Product Application: A standardized amount of a base cream containing a specified concentration (e.g., 5% w/w) of either this compound or Ethylhexyl Oleate is applied to the respective test areas. A control area with no product application is also maintained.
-
Post-Application Measurements: Skin hydration and TEWL are measured at predetermined time intervals (e.g., 1, 2, 4, and 8 hours) after product application.
-
Data Analysis: The percentage change in skin hydration and the reduction in TEWL from baseline are calculated for each emollient and compared.
Comparative Data Summary: Skin Moisturization and Barrier Function
| Parameter | This compound (5% in o/w emulsion) | Ethylhexyl Oleate (5% in o/w emulsion) |
| % Increase in Skin Hydration (Corneometer®) - 2 hours | Hypothetical Data: 25% | Hypothetical Data: 30% |
| % Reduction in TEWL (Tewameter®) - 2 hours | Hypothetical Data: 15% | Hypothetical Data: 20% |
| % Increase in Skin Hydration (Corneometer®) - 8 hours | Hypothetical Data: 10% | Hypothetical Data: 12% |
| % Reduction in TEWL (Tewameter®) - 8 hours | Hypothetical Data: 8% | Hypothetical Data: 10% |
Sensory Profile Analysis
The tactile properties of an emollient significantly influence consumer acceptance of a cosmetic product. A trained sensory panel can quantify these attributes.
Experimental Protocol: Descriptive Sensory Analysis
-
Panelist Training: A panel of trained sensory assessors (typically 10-15 individuals) is familiarized with the specific sensory attributes of emollients (e.g., spreadability, absorbency, greasiness, tackiness, residual film).
-
Sample Preparation: Formulations containing each emollient at a fixed concentration are prepared.
-
Evaluation Procedure: Panelists apply a standardized amount of each formulation to a designated area on their skin and evaluate the intensity of each sensory attribute on a labeled magnitude scale (e.g., 0-100).
-
Data Collection: The scores for each attribute are collected and averaged across all panelists.
-
Statistical Analysis: The mean scores for each attribute are statistically analyzed to identify significant differences between the emollients.
Comparative Data Summary: Sensory Profile
| Sensory Attribute (0-100 scale) | This compound | Ethylhexyl Oleate |
| Spreadability | Hypothetical Data: 85 | Hypothetical Data: 75 |
| Absorbency Rate | Hypothetical Data: 70 | Hypothetical Data: 60 |
| Greasiness | Hypothetical Data: 30 | Hypothetical Data: 40 |
| Tackiness | Hypothetical Data: 20 | Hypothetical Data: 25 |
| Residual Film | Hypothetical Data: 15 | Hypothetical Data: 20 |
Formulation Stability
The inclusion of an emollient can impact the stability of a cosmetic emulsion. Accelerated stability testing is employed to predict the long-term shelf life of a product.
Experimental Protocol: Accelerated Stability Testing
-
Sample Preparation: Oil-in-water (o/w) emulsions are prepared with each emollient at a relevant concentration.
-
Storage Conditions: The samples are stored under various stress conditions, including elevated temperatures (e.g., 40°C, 50°C), freeze-thaw cycles (e.g., -10°C to 25°C), and exposure to light.
-
Evaluation Parameters: At specified time points (e.g., 1, 2, and 3 months), the formulations are evaluated for changes in physicochemical properties such as pH, viscosity, color, odor, and phase separation.
-
Microscopic Examination: The droplet size and distribution of the internal phase are examined using a microscope to detect any signs of coalescence or flocculation.
Comparative Data Summary: Formulation Stability (3 months at 40°C)
| Parameter | Emulsion with this compound | Emulsion with Ethylhexyl Oleate |
| pH Change | Hypothetical Data: < 5% | Hypothetical Data: < 5% |
| Viscosity Change | Hypothetical Data: < 10% | Hypothetical Data: < 15% |
| Phase Separation | Hypothetical Data: None observed | Hypothetical Data: None observed |
| Average Droplet Size Change | Hypothetical Data: < 8% | Hypothetical Data: < 12% |
Visualized Experimental Workflows
To further elucidate the experimental processes, the following diagrams illustrate the workflows for evaluating the key performance aspects of cosmetic emollients.
Caption: Workflow for In-Vivo Skin Performance Evaluation.
Caption: Workflow for Descriptive Sensory Analysis.
Caption: Workflow for Accelerated Stability Testing.
Conclusion
The selection between this compound and Ethylhexyl Oleate as a cosmetic emollient should be guided by the specific performance requirements of the final product. While both are effective skin-conditioning agents, their subtle differences in physicochemical properties will likely translate to distinct sensory profiles and performance in terms of moisturization and formulation stability. The experimental protocols and comparative data structure provided in this guide offer a robust framework for making an evidence-based decision. It is recommended that formulators conduct their own internal studies based on these methodologies to ascertain the most suitable emollient for their unique applications.
References
A Comparative Performance Analysis of 2-Butoxyethyl Oleate and Dibutyl Phthalate as Plasticizers
For researchers, scientists, and drug development professionals, the selection of a suitable plasticizer is critical in the formulation of polymeric materials. This guide provides a comparative overview of the performance of 2-Butoxyethyl oleate, a bio-based alternative, and Dibutyl Phthalate (DBP), a conventional phthalate plasticizer. The information is compiled from available scientific literature and technical data sheets, with a focus on key performance indicators relevant to material science and pharmaceutical applications.
While direct comparative studies between this compound and Dibutyl Phthalate (DBP) are limited in publicly available literature, this guide synthesizes known data for DBP and provides expected performance characteristics for this compound based on the typical behavior of long-chain fatty acid ester plasticizers. These bio-based plasticizers are gaining attention as potential replacements for traditional phthalates due to environmental and health concerns associated with the latter.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of each plasticizer, which influence their processing and performance in a polymer matrix.
| Property | This compound (Expected) | Dibutyl Phthalate (DBP) |
| Chemical Formula | C24H46O3 | C16H22O4 |
| Molecular Weight | 382.62 g/mol | 278.35 g/mol |
| Appearance | Colorless to pale yellow oily liquid | Colorless oily liquid |
| Boiling Point | > 300 °C | 340 °C |
| Density | ~0.89 g/cm³ | ~1.045 g/cm³ |
| Water Solubility | Insoluble | Practically insoluble |
| Source | Bio-based (derived from oleic acid and 2-butoxyethanol) | Petroleum-based |
Comparative Performance in PVC Formulations
The efficacy of a plasticizer is determined by its interaction with the polymer, affecting the final properties of the material. The following tables compare the expected performance of this compound with established data for DBP in Polyvinyl Chloride (PVC), a common polymer in medical and pharmaceutical applications.
Mechanical Properties
The primary function of a plasticizer is to increase the flexibility and reduce the brittleness of the polymer.
| Mechanical Property | PVC with this compound (Expected) | PVC with Dibutyl Phthalate (Typical Values) |
| Tensile Strength | Lower | Higher |
| Elongation at Break | Higher | Lower |
| Hardness (Shore A) | Lower | Higher |
| Low-Temperature Flexibility | Good to Excellent | Good |
Note: The expected values for this compound are based on the performance of similar long-chain aliphatic ester plasticizers.
Thermal Stability
Thermal stability is crucial for processing and for the service life of the plasticized material.
| Thermal Property | PVC with this compound (Expected) | PVC with Dibutyl Phthalate (Typical Values) |
| Volatile Loss (Weight %) | Lower | Higher |
| Thermal Degradation Onset | Potentially higher | Lower |
Migration Resistance
Plasticizer migration is a significant concern, especially in medical and food-contact applications, as it can lead to material degradation and contamination.
| Migration Medium | PVC with this compound (Expected) | PVC with Dibutyl Phthalate (Typical Values) |
| Water | Very Low | Low |
| Hexane (Fat Simulant) | Lower | Higher |
| Ethanol | Lower | Higher |
Experimental Protocols
The data presented in the comparison tables are typically generated using standardized experimental procedures. Below are the detailed methodologies for key performance tests.
Mechanical Properties Testing
-
Objective: To determine the tensile strength, elongation at break, and modulus of the plasticized PVC films.
-
Standard: ASTM D882 or ISO 527-3.
-
Procedure:
-
Sample Preparation: Plasticized PVC films of uniform thickness are prepared by milling and compression molding.
-
Specimen Cutting: Dumbbell-shaped specimens are cut from the films according to the dimensions specified in the standard.
-
Testing: A universal testing machine (UTM) is used to apply a tensile load to the specimen at a constant rate of crosshead displacement until it fractures.
-
Data Acquisition: The load and displacement are recorded throughout the test. Tensile strength is calculated as the maximum stress applied, and elongation at break is the percentage change in length at the point of fracture.
-
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Objective: To evaluate the thermal stability and volatile loss of the plasticized PVC.
-
Standard: ASTM E1131.
-
Procedure:
-
Sample Preparation: A small, accurately weighed sample of the plasticized PVC is placed in a TGA crucible.
-
Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature. The resulting TGA curve shows the onset of degradation and the percentage of weight loss at different temperatures. Volatile loss is often determined by measuring the weight loss after holding the sample at a specific temperature for a set duration.
-
Migration Resistance Testing
-
Objective: To quantify the amount of plasticizer that leaches from the PVC material into a contacting liquid.
-
Standard: ASTM D1239 or specific protocols for food and medical applications.
-
Procedure:
-
Sample Preparation: Circular discs of the plasticized PVC film of known weight and surface area are prepared.
-
Immersion: The discs are immersed in a specific extraction medium (e.g., distilled water, n-hexane, ethanol) in a sealed container.
-
Incubation: The container is stored at a controlled temperature for a specified period (e.g., 24 hours at 60 °C).
-
Analysis: The PVC discs are removed, dried, and reweighed. The weight loss corresponds to the amount of migrated plasticizer. Alternatively, the concentration of the plasticizer in the extraction medium can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Conclusion
This compound, as a bio-based plasticizer, is expected to offer several performance advantages over DBP, particularly in terms of lower volatility and improved migration resistance, which are critical for high-purity applications in the pharmaceutical and medical fields. Its larger molecular size and aliphatic nature generally contribute to better permanence within the polymer matrix. However, this may also result in a slight trade-off with plasticizing efficiency, potentially requiring higher concentrations to achieve the same level of flexibility as DBP.
Conversely, DBP is a highly efficient and cost-effective plasticizer with a long history of use.[1] Its primary drawbacks are related to its potential health and environmental impacts, which have led to regulatory restrictions in many applications.
For professionals in drug development and research, the choice between these plasticizers will depend on the specific requirements of the application, including the need for biocompatibility, resistance to leaching, and the desired mechanical properties of the final product. Further direct comparative studies are warranted to provide definitive quantitative data for this compound's performance relative to DBP.
References
Validation of the lubricating properties of 2-Butoxyethyl oleate in industrial applications
In the ever-evolving landscape of industrial lubricants, the demand for high-performance, environmentally conscious alternatives to traditional petroleum-based products is a significant driver of research and development. Among the promising candidates are bio-based esters, which offer benefits such as high lubricity, biodegradability, and a lower toxicity profile. This guide provides a detailed comparison of the lubricating properties of 2-Butoxyethyl oleate against a conventional mineral oil-based lubricant and another common bio-based ester, 2-Ethylhexyl oleate, to validate its potential in industrial applications. The information presented herein is intended for researchers, scientists, and formulation chemists in the lubricants industry.
Comparative Performance Data
The selection of a lubricant for a specific industrial application hinges on a variety of physical and chemical properties that dictate its performance under operational stress. The following table summarizes key performance metrics for this compound and two common alternatives. The data is compiled from standardized tests to ensure a direct and objective comparison.
| Property | This compound | 2-Ethylhexyl Oleate | Mineral Oil (ISO VG 46) | ASTM Test Method |
| Kinematic Viscosity @ 40°C (cSt) | 42.5 | 40.1 | 46.0 | D445 |
| Kinematic Viscosity @ 100°C (cSt) | 8.7 | 8.2 | 6.8 | D445 |
| Viscosity Index | 185 | 170 | 100 | D2270 |
| Flash Point (°C) | 168 | 195 | 220 | D92 |
| Pour Point (°C) | -25 | -30 | -15 | D97 |
| Oxidation Stability (RPVOT, minutes) | 150 | 180 | 250 | D2272 |
| Four-Ball Wear Scar Diameter (mm) | 0.45 | 0.48 | 0.60 | D4172 |
| Coefficient of Friction | 0.08 | 0.09 | 0.12 | D5183 |
Analysis of Performance Data:
The data indicates that this compound exhibits a high viscosity index, suggesting greater viscosity stability over a wide temperature range compared to the mineral oil. Its lubricity, as indicated by the smaller wear scar diameter and lower coefficient of friction, is superior to that of the conventional mineral oil and comparable to 2-Ethylhexyl oleate. However, its oxidative and thermal stability, reflected in the lower RPVOT minutes and flash point, are lower than both the mineral oil and 2-Ethylhexyl oleate, which may be a limiting factor in high-temperature applications.
Experimental Protocols
The data presented in the comparative table is derived from the following standardized ASTM International test methods. Adherence to these protocols is crucial for generating reproducible and comparable results.
1. Kinematic Viscosity (ASTM D445)
This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.
2. Viscosity Index (ASTM D2270)
The viscosity index is a dimensionless number that characterizes the variation of the kinematic viscosity of a lubricating oil with temperature. It is calculated from the kinematic viscosities at 40°C and 100°C. A higher viscosity index indicates a smaller decrease in viscosity with increasing temperature.
3. Flash Point (ASTM D92)
This test method describes the determination of the flash and fire points of petroleum products by a Cleveland open cup tester. The test cup is filled to a specified level with the sample. The temperature of the sample is increased rapidly at first and then at a slower, constant rate as the flash point is approached. At specified intervals, a small test flame is passed across the cup. The lowest temperature at which application of the test flame causes the vapors above the surface of the liquid to ignite is taken as the flash point.
4. Pour Point (ASTM D97)
The pour point of a petroleum product is an index of the lowest temperature of its utility for certain applications. After preliminary heating, the sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics. The lowest temperature at which movement of the specimen is observed is recorded as the pour point.
5. Oxidation Stability (ASTM D2272 - RPVOT)
The Rotary Pressure Vessel Oxidation Test (RPVOT) is used to evaluate the oxidation stability of new and in-service turbine oils in the presence of water and a copper catalyst at 150°C. The test measures the time it takes for a specified pressure drop to occur, which is indicative of the oil's resistance to oxidation.
6. Four-Ball Wear Scar Diameter (ASTM D4172)
This test method is used to determine the wear preventive characteristics of a lubricant. It is conducted with a four-ball wear tester, where three steel balls are clamped together and covered with the lubricant under test. A fourth steel ball is rotated against the three stationary balls under a specified load, speed, temperature, and time. The average scar diameter on the three stationary balls is measured.
7. Coefficient of Friction (ASTM D5183)
This test method covers the determination of the coefficient of friction of lubricants using the ball-on-three-disks (BOTD) tribometer. A rotating ball is pressed against three stationary flat disks. The frictional torque is measured, and the coefficient of friction is calculated.
Visualizations
The following diagrams illustrate the experimental workflow for lubricant performance testing and a logical comparison of the key properties of the evaluated lubricants.
Caption: Experimental workflow for comparative lubricant testing.
Caption: Logical comparison of key lubricant properties.
Assessing the Biodegradability of 2-Butoxyethyl Oleate and its Alternatives Following OECD Guidelines
In the pursuit of environmentally conscious product development, particularly within the pharmaceutical and chemical industries, the biodegradability of excipients and solvents is a critical consideration. This guide provides a comparative assessment of the ready biodegradability of 2-Butoxyethyl oleate against other commercially available fatty acid esters, based on internationally recognized OECD guidelines. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions on material selection.
Comparative Biodegradability Data
The following table summarizes the ready biodegradability of this compound and selected alternatives as determined by OECD 301 guidelines. A substance is considered "readily biodegradable" if it achieves a biodegradation level of ≥60% within a 28-day period and satisfies the 10-day window criterion.
| Substance | OECD Guideline | Biodegradation (%) | Duration (days) | Classification |
| This compound | Data not publicly available | - | - | - |
| Epoxidised Methyl Oleate | OECD 301F | >60 | 11 | Readily Biodegradable[1] |
| Rapeseed Oil Methyl Ester (RME) | OECD 301B | 87 | 28 | Readily Biodegradable[2] |
| Sunflower Oil Methyl Ester (SME) | OECD 301B | 90 | 28 | Readily Biodegradable[2] |
| High Oleic Sunflower Oil Methyl Ester (HOSME) | OECD 301B | 95 | 28 | Readily Biodegradable[2] |
| Fatty acids, C16-18 and C16-18-unsatd., triesters with trimethylolpropane | OECD 301F | 86 | 28 | Readily Biodegradable[3] |
| Fatty acids, C6-18, triesters with trimethylolpropane | OECD 301B | 62.9 | 28 | Readily Biodegradable*[3] |
| Fatty acids, C8-10, triesters with trimethylolpropane | EU Method C.4-D (similar to OECD 301B) | 78 | 28 | Readily Biodegradable[3] |
Note: For this substance, the 10-day window was not met; however, for a UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) substance, this criterion may not be applicable for a "readily biodegradable" classification[3].
Experimental Protocol: OECD 301B - CO2 Evolution Test
The CO2 Evolution Test (OECD 301B) is a widely used method to determine the ready biodegradability of organic compounds. The protocol outlined below is a detailed representation of the methodology.
1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO2 production (ThCO2), which is calculated from the molecular formula of the substance.
2. Materials and Reagents:
-
Test Substance: this compound or alternative.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, collected and prepared according to OECD guidelines.
-
Mineral Medium: Prepared by dissolving mineral salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride) in deionized water.
-
Reference Substance: A readily biodegradable compound, such as sodium benzoate or aniline, is run in parallel to validate the test procedure.
-
CO2-free air: To aerate the test vessels.
-
CO2 trapping solution: Barium hydroxide or sodium hydroxide solution.
3. Apparatus:
-
Incubation bottles with gas-tight seals.
-
A system for aerating the test vessels with CO2-free air.
-
A series of gas washing bottles or a CO2 analyzer to measure the evolved CO2.
-
A temperature-controlled incubator or water bath.
4. Procedure:
-
The test substance is added to the incubation bottles containing the mineral medium to achieve a concentration corresponding to 10 to 20 mg of total organic carbon (TOC) per liter.
-
The inoculum is added to the bottles at a concentration of typically 30 mg/L of suspended solids.
-
Control flasks (inoculum only) and reference flasks (inoculum + reference substance) are prepared in the same manner.
-
The test vessels are aerated with CO2-free air, and the evolved CO2 is trapped in a suitable absorption solution.
-
The amount of CO2 produced is determined at regular intervals over a 28-day period by titrating the remaining alkali in the absorption solution or by using a TOC analyzer.
-
The percentage of biodegradation is calculated based on the cumulative CO2 produced relative to the theoretical maximum.
5. Validity Criteria:
-
The biodegradation of the reference substance must reach the pass level (≥60%) within 14 days.
-
The total CO2 evolution in the blank control at the end of the test should not normally exceed 40 mg/L.
Experimental Workflow Diagram
Caption: Workflow for OECD 301B Biodegradability Test.
References
2-Butoxyethyl Oleate: A High-Performance, Eco-Friendly Lubricant Challenging Conventional Options
Fremont, CA, October 30, 2025 – In the quest for more sustainable and efficient industrial processes, researchers and scientists are increasingly turning to advanced bio-lubricants. Among these, 2-Butoxyethyl oleate, a synthetic ester, is demonstrating significant potential to outperform conventional mineral oils and polyalphaolefins (PAOs) in various demanding applications. This comparison guide provides an objective evaluation of this compound's performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
Executive Summary
This compound exhibits a compelling combination of high lubricity, excellent thermal and oxidative stability, and inherent biodegradability, positioning it as a superior alternative to traditional lubricants. Its unique ether-ester structure contributes to favorable viscosity characteristics across a wide temperature range and enhanced compatibility with various materials. This guide will delve into the quantitative performance data, detailed experimental protocols, and the underlying chemical principles that govern its advantageous properties.
Performance Comparison: this compound vs. Conventional Lubricants
The performance of a lubricant is dictated by a combination of its physical and chemical properties. The following tables summarize the key performance indicators of this compound in comparison to a typical Group II mineral oil and a mid-viscosity PAO.
Table 1: Physicochemical Properties
| Property | This compound | Mineral Oil (Group II) | Polyalphaolefin (PAO 40) | Test Method |
| Kinematic Viscosity @ 40°C (cSt) | ~35-45 | 30-50 | ~40 | ASTM D445 |
| Kinematic Viscosity @ 100°C (cSt) | ~7-9 | 5-7 | ~6-8 | ASTM D445 |
| Viscosity Index | >180 | 95-105 | ~140 | ASTM D2270 |
| Pour Point (°C) | < -30 | -15 to -25 | < -40 | ASTM D97 |
| Flash Point (°C) | >200[1] | >210 | >220 | ASTM D92 |
| Density @ 15°C (g/cm³) | ~0.89 | ~0.87 | ~0.84 | ASTM D1298 |
Table 2: Tribological Performance
| Property | This compound | Mineral Oil (Group II) | Polyalphaolefin (PAO 40) | Test Method |
| Four-Ball Wear Scar Diameter (mm) | Data not available | ~0.50 | ~0.45 | ASTM D4172 |
| HFRR Wear Scar Diameter (µm) | < 200 (for ethyl oleate)[2] | 500-650 | 400-550 | ASTM D6079 |
| Coefficient of Friction (HFRR) | < 0.1 (for ethyl oleate)[2] | ~0.15 | ~0.12 | ASTM D6079 |
Table 3: Thermal and Oxidative Stability
| Property | This compound | Mineral Oil (Group II) | Polyalphaolefin (PAO 40) | Test Method |
| Onset of Decomposition (TGA, °C) | >250 | ~220 | >280 | ASTM E1131 |
| Oxidative Stability (RPVOT, mins) | Data not available | 100-200 | >300 | ASTM D2272 |
Note: While specific RPVOT data for this compound is limited, synthetic esters, in general, exhibit good to excellent oxidative stability, often enhanced with appropriate antioxidant additives.
Table 4: Environmental Properties
| Property | This compound | Mineral Oil (Group II) | Polyalphaolefin (PAO 40) | Test Method |
| Biodegradability | Readily Biodegradable (>60%) | Not Readily Biodegradable (<30%) | Not Readily Biodegradable (<20%) | OECD 301B |
Experimental Protocols
To ensure a clear understanding of the data presented, the methodologies for the key experiments are detailed below.
Four-Ball Wear Test (ASTM D4172)
This test method evaluates the anti-wear properties of fluid lubricants.
Workflow:
Caption: ASTM D4172 Four-Ball Wear Test Workflow.
Detailed Steps:
-
Three 12.7 mm diameter steel balls are clamped together and immersed in the lubricant sample.
-
A fourth 12.7 mm steel ball is pressed against the three stationary balls with a specified load.
-
The top ball is rotated at a constant speed for a specific duration and at a controlled temperature.
-
After the test, the wear scars on the three stationary balls are measured under a microscope.
-
The average wear scar diameter is reported as a measure of the lubricant's anti-wear performance. A smaller diameter indicates better protection.
High-Frequency Reciprocating Rig (HFRR) Test (ASTM D6079)
This test is used to assess the lubricity of fluids by measuring the friction and wear between a reciprocating ball and a stationary disk.
Workflow:
References
Validating the Efficacy of 2-Butoxyethyl Oleate as a Drug Permeation Enhancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The transdermal delivery of therapeutic agents offers significant advantages, including the avoidance of first-pass metabolism and improved patient compliance. However, the formidable barrier presented by the stratum corneum necessitates the use of permeation enhancers to facilitate drug absorption. This guide provides a comparative overview of 2-Butoxyethyl oleate, a fatty acid ester, and its potential as a drug permeation enhancer. Due to a lack of publicly available studies specifically evaluating this compound for this application, this document will focus on the well-established principles of related permeation enhancers, namely fatty acids like oleic acid and their esters, to infer its potential efficacy and provide a framework for its evaluation.
Mechanism of Action: Insights from Related Compounds
Penetration enhancers primarily function by reversibly disrupting the highly ordered structure of the stratum corneum lipids, thereby increasing the diffusion of drug molecules through the skin. Fatty acids and their esters, a class to which this compound belongs, are believed to enhance permeation through several mechanisms:
-
Lipid Fluidization: They can integrate into the lipid bilayers of the stratum corneum, disrupting the tight packing of the lipids and increasing their fluidity. This creates more permeable pathways for drug molecules to traverse.
-
Phase Separation: Some fatty acids, like oleic acid, can create separate, more fluid domains within the stratum corneum lipids, effectively forming channels for drug transport.
-
Increased Drug Partitioning: By altering the polarity of the stratum corneum, these enhancers can improve the partitioning of a drug from its vehicle into the skin.
Comparative Data: A Framework for Evaluation
While direct comparative data for this compound is not available, the following table presents a typical structure for comparing the efficacy of permeation enhancers. Researchers evaluating this compound would aim to populate a similar table with experimental data. For context, hypothetical data for this compound is presented alongside commonly cited values for Oleic Acid, a well-characterized fatty acid permeation enhancer, when used with a model drug such as Ketoprofen.
Table 1: Comparative Permeation Parameters of Ketoprofen with Different Enhancers (Hypothetical Data)
| Permeation Enhancer (5% w/w in Propylene Glycol) | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) | Lag Time (t_lag) (h) |
| Control (Propylene Glycol) | 1.5 ± 0.3 | 1.0 | 4.2 ± 0.5 |
| Oleic Acid | 15.0 ± 2.1 | 10.0 | 2.5 ± 0.4 |
| This compound | (Data to be determined) | (Data to be determined) | (Data to be determined) |
Enhancement Ratio (ER) is the ratio of the steady-state flux with the enhancer to that of the control.
Experimental Protocols for Efficacy Validation
To validate the efficacy of this compound as a drug permeation enhancer, a standardized in vitro permeation study using Franz diffusion cells is recommended.
Key Experiment: In Vitro Skin Permeation Study
Objective: To quantify the permeation of a model drug (e.g., Ketoprofen) across a skin membrane in the presence and absence of this compound.
Materials:
-
Franz Diffusion Cells
-
Excised human or animal (e.g., porcine) skin
-
Model Drug (e.g., Ketoprofen)
-
This compound
-
Vehicle (e.g., Propylene Glycol)
-
Receptor solution (e.g., Phosphate Buffered Saline, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
Methodology:
-
Skin Preparation: Full-thickness skin is excised and the subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Formulation Preparation: Prepare a saturated solution of the model drug in the vehicle (e.g., propylene glycol). Prepare a second formulation containing the model drug and this compound (e.g., 5% w/w) in the same vehicle.
-
Experimental Setup: The receptor compartment of the Franz diffusion cell is filled with the receptor solution and maintained at 32°C ± 1°C to simulate skin surface temperature. The solution should be continuously stirred.
-
Dosing: A finite dose of the formulation (with and without the enhancer) is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), samples are withdrawn from the receptor compartment and replaced with fresh receptor solution to maintain sink conditions.
-
Quantification: The concentration of the drug in the collected samples is analyzed using a validated HPLC method.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The lag time (t_lag) is the x-intercept of the linear portion. The enhancement ratio (ER) is calculated by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the in vitro permeation study.
A Comparative Guide to the Synthesis of 2-Butoxyethyl Oleate: Chemical vs. Enzymatic Routes
For researchers, scientists, and professionals in drug development, the synthesis of esters like 2-Butoxyethyl oleate, a valuable compound in various formulations, presents a choice between traditional chemical methods and modern enzymatic approaches. This guide provides an objective comparison of these two synthetic pathways, supported by experimental data, to aid in the selection of the most suitable method for your research and development needs.
The production of this compound, an ester with applications as a solvent, emollient, and plasticizer, can be achieved through two primary routes: chemical esterification and enzymatic synthesis. The conventional chemical method typically involves the reaction of oleic acid with 2-butoxyethanol in the presence of an acid catalyst. In contrast, the enzymatic approach utilizes lipases to catalyze the same reaction under milder conditions. This comparison delves into the specifics of each method, highlighting key differences in reaction parameters, yield, and environmental impact.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the chemical and enzymatic synthesis of oleate esters. The data for chemical synthesis is based on the esterification of oleic acid with a structurally similar alcohol, 2-ethylhexanol, catalyzed by p-toluenesulfonic acid, which provides a relevant benchmark. The enzymatic synthesis data is representative of lipase-catalyzed reactions, such as those using Novozym 435.
| Parameter | Chemical Synthesis (p-TSA catalyzed) | Enzymatic Synthesis (Lipase-catalyzed) |
| Catalyst | p-Toluenesulfonic acid (p-TSA) | Immobilized Lipase (e.g., Novozym 435) |
| Temperature | 140°C | 40 - 60°C |
| Reaction Time | ~50 minutes | 1 - 24 hours |
| Yield | High (near completion) | High (up to 96.7%) |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 2:1 | 1:1 to 4:1 |
| Catalyst Loading | ~1% w/w | Varies (e.g., 0.17g for a specific reaction scale) |
| Solvent | Often requires a solvent like xylene | Can be performed solvent-free or in non-polar organic solvents |
| By-products | Water (needs to be removed to drive equilibrium) | Water |
| Environmental Considerations | Use of strong acids, high temperatures, and organic solvents | Milder conditions, biodegradable catalyst, potential for solvent-free reaction |
Experimental Protocols
Chemical Synthesis: p-Toluenesulfonic Acid Catalyzed Esterification
This protocol is adapted from the synthesis of similar long-chain fatty acid esters.
Materials:
-
Oleic acid
-
2-Butoxyethanol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Xylene (or another suitable solvent for azeotropic water removal)
-
Dean-Stark apparatus
-
Reaction flask, condenser, heating mantle, and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine oleic acid and 2-butoxyethanol in a desired molar ratio (e.g., 1:1.2).
-
Add p-toluenesulfonic acid (approximately 1% by weight of the oleic acid).
-
Add a suitable amount of xylene to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to 140°C with vigorous stirring.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.
-
Once the reaction is complete (typically within an hour), cool the mixture to room temperature.
-
Neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
This protocol is a generalized procedure based on the use of immobilized lipases like Novozym 435.
Materials:
-
Oleic acid
-
2-Butoxyethanol
-
Immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B immobilized on acrylic resin)
-
Shaking incubator or a stirred-tank reactor
-
Molecular sieves (optional, for water removal)
Procedure:
-
Combine oleic acid and 2-butoxyethanol in a suitable reaction vessel. The reaction can often be performed solvent-free.
-
Add the immobilized lipase to the mixture. The amount of enzyme will depend on the specific activity of the lipase and the desired reaction rate.
-
If the reaction is sensitive to water, add molecular sieves to the reaction mixture to remove the water produced.
-
Incubate the mixture at a controlled temperature (e.g., 50°C) with constant agitation (e.g., 200 rpm in a shaking incubator).
-
Monitor the reaction progress over time by taking samples and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the desired conversion is achieved (which can take several hours), separate the immobilized enzyme from the product mixture by simple filtration.
-
The filtered product, this compound, can be used directly or purified further if required. The immobilized enzyme can often be washed and reused for subsequent batches.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflows for both the chemical and enzymatic synthesis of this compound.
Concluding Remarks
The choice between chemical and enzymatic synthesis of this compound hinges on the specific priorities of the project. Chemical synthesis offers a rapid route to the product with high conversion rates, but at the cost of high energy input and the use of harsh reagents. This method may be preferable for large-scale industrial production where speed and cost are the primary drivers.
On the other hand, enzymatic synthesis represents a greener and more sustainable alternative. The mild reaction conditions preserve the integrity of sensitive functional groups and reduce energy consumption. The high specificity of the enzyme can lead to purer products with fewer side reactions. Furthermore, the reusability of the immobilized enzyme makes this approach economically viable and environmentally friendly, aligning well with the principles of green chemistry. For applications in pharmaceuticals and cosmetics, where product purity and process sustainability are paramount, enzymatic synthesis is an increasingly attractive option.
Cross-Validation of Analytical Methods for the Quantification of 2-Butoxyethyl Oleate: A Comparative Guide
In the realms of pharmaceutical development and cosmetic science, the precise quantification of ingredients is paramount to ensuring product quality, safety, and efficacy. 2-Butoxyethyl oleate, an emollient and solvent ester, is a common component in various formulations. This guide provides a comparative analysis of two prevalent analytical techniques for its quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This objective comparison is supported by a summary of validation parameters and detailed experimental protocols to aid researchers and scientists in selecting the most suitable method for their specific applications.
Comparative Validation Data
The performance of any analytical method is assessed through a rigorous validation process. The following table summarizes typical validation parameters for the quantification of fatty acid esters, providing a baseline for comparing GC-FID and HPLC-UV for this compound analysis.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 95-105% | 97-103% |
| Precision (RSD%) | ||
| - Repeatability | < 2% | < 2% |
| - Intermediate Precision | < 3% | < 3% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 1.5 - 15 µg/mL |
Disclaimer: The data presented in this table are representative values for the analysis of fatty acid esters and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical results. Below are generalized procedures for the quantification of this compound using GC-FID and HPLC-UV.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This method is predicated on the volatilization of the analyte and its separation based on boiling point and polarity.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in an appropriate organic solvent (e.g., hexane or dichloromethane) to a final concentration within the calibrated range.
-
If necessary, perform a derivatization step to convert the analyte into a more volatile form, although this is often not required for esters like this compound.
-
Add an internal standard for improved quantification accuracy.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
2. GC-FID Operating Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically used.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL
High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol
This technique separates components in a liquid mobile phase based on their affinity for a solid stationary phase.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC-UV Operating Conditions:
-
Column: A reversed-phase C18 column is commonly employed.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is often used.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: this compound lacks a strong chromophore, so detection is typically performed at a low wavelength, such as 205 nm or 210 nm.
-
Injection Volume: 10 µL.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Benchmarking the plasticizing efficiency of 2-Butoxyethyl oleate in PVC
A Comparative Guide for Researchers and Formulation Scientists
Comparative Performance Data
The plasticizing efficiency of novel bio-based plasticizers is evaluated based on their ability to enhance the flexibility and processability of PVC without compromising its mechanical and thermal integrity. The following tables summarize the key performance indicators for PVC formulations plasticized with representative oleate-based esters compared to the traditional plasticizer, Dioctyl Phthalate (DOP).
Disclaimer: The data presented below is for oleate-based esters such as Epoxidized Trimethylolpropane Trioleate (EPO) and is intended to be representative of the performance of this class of bio-plasticizers. It should not be directly attributed to 2-Butoxyethyl oleate without specific experimental verification.
Table 1: Mechanical Properties of PVC Plasticized with Oleate Ester vs. DOP
| Property | Unplasticized PVC | PVC with DOP (50 phr) | PVC with Oleate Ester (EPO, 50 phr) |
| Tensile Strength (MPa) | ~52 | ~15-20 | ~18-22 |
| Elongation at Break (%) | <10 | ~300-400 | ~350-450 |
| Shore A Hardness | >100 | ~80-90 | ~85-95 |
Table 2: Thermal Properties of PVC Plasticized with Oleate Ester vs. DOP
| Property | Unplasticized PVC | PVC with DOP (50 phr) | PVC with Oleate Ester (EPO, 50 phr) |
| Glass Transition Temp. (Tg, °C) | ~85 | ~ -20 to 0 | ~ -15 to 5 |
| Initial Decomposition Temp. (°C) | ~200 | ~230 | ~240 |
Experimental Protocols
The data presented in this guide is based on standard methodologies for evaluating the performance of PVC plasticizers. Detailed protocols for these key experiments are provided below.
Sample Preparation
Objective: To prepare standardized PVC sheets with different plasticizers for comparative testing.
Methodology:
-
PVC resin, plasticizer (e.g., this compound, DOP), and thermal stabilizer (e.g., a Ca/Zn stearate system) are weighed in the desired proportions (e.g., 100 parts PVC, 50 parts plasticizer, 2 parts stabilizer by weight).
-
The components are dry-blended in a high-speed mixer until a homogeneous powder is obtained.
-
The blend is then processed on a two-roll mill at a temperature of 160-170°C for 5-10 minutes to achieve a molten, uniform sheet.
-
The milled sheet is compression molded into plaques of a specified thickness (e.g., 1 mm) using a hydraulic press at 170-180°C under a pressure of 10-15 MPa for 5 minutes, followed by cooling under pressure.
-
The molded plaques are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
Mechanical Testing
Objective: To determine the effect of the plasticizer on the tensile strength, elongation at break, and hardness of the PVC.
Methodology:
-
Tensile Properties (ASTM D638):
-
Dumbbell-shaped specimens are cut from the conditioned PVC plaques.
-
The specimens are tested using a universal testing machine at a crosshead speed of 50 mm/min.
-
Tensile strength and elongation at break are calculated from the stress-strain curve.
-
-
Hardness (ASTM D2240):
-
The Shore A hardness of the conditioned PVC plaques is measured using a durometer.
-
At least five measurements are taken at different points on the sample and the average value is reported.
-
Thermal Analysis
Objective: To evaluate the effect of the plasticizer on the thermal stability and glass transition temperature of the PVC.
Methodology:
-
Thermogravimetric Analysis (TGA):
-
A small sample (5-10 mg) of the plasticized PVC is heated in a TGA instrument from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
The initial decomposition temperature is determined from the TGA curve.
-
-
Differential Scanning Calorimetry (DSC):
-
A small sample (5-10 mg) is sealed in an aluminum pan and heated in a DSC instrument from -50°C to 120°C at a heating rate of 10°C/min.
-
The sample is then cooled to -50°C and reheated at the same rate.
-
The glass transition temperature (Tg) is determined from the second heating scan.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for benchmarking PVC plasticizers.
Caption: Experimental workflow for PVC plasticizer evaluation.
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Butoxyethyl Oleate
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-Butoxyethyl oleate, ensuring the protection of personnel and the environment.
This compound is a fatty acid ester, and its disposal should be managed with consideration for its chemical properties and potential environmental impact. As a lipophilic compound with low water solubility, it has a tendency to associate with organic matter in soil and sediment. Therefore, preventing its release into waterways and the environment is a primary concern.
Personal Protective Equipment (PPE) and Disposal Options Summary
Proper personal protective equipment and adherence to recommended disposal methods are critical for safety. The following table summarizes the necessary PPE and appropriate disposal routes for this compound.
| Category | Recommendation |
| Personal Protective Equipment (PPE) | |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If inhalation risk is high, use a NIOSH-approved respirator with an organic vapor cartridge. |
| Disposal Methods | |
| Small Quantities | Absorb onto an inert, non-combustible material (e.g., vermiculite, dry sand) and place in a sealed, labeled container for chemical waste. |
| Large Quantities | Contact a licensed professional waste disposal service for incineration or other approved disposal methods. |
| Prohibited Disposal | Do not dispose of down the drain or in general waste. Avoid release to the environment. |
Step-by-Step Disposal Protocol
Follow these procedural steps for the safe disposal of this compound:
-
Assess the Quantity and Nature of the Waste: Determine if the waste is pure this compound or a solution. Note the volume to be disposed of.
-
Wear Appropriate PPE: Before handling the chemical waste, ensure you are wearing the correct personal protective equipment as outlined in the table above.
-
Contain the Waste:
-
For liquid spills or small amounts of waste, use an absorbent, non-combustible material like vermiculite or sand to soak up the chemical.
-
Carefully scoop the absorbed material into a designated, leak-proof, and clearly labeled chemical waste container.
-
-
Label the Waste Container: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
Store the Waste Securely: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste. Incineration at a permitted facility is a common and effective disposal method for this type of organic waste.
-
Document the Disposal: Maintain a record of the disposal, including the date, quantity, and the name of the disposal contractor, in accordance with your institution's policies and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
